molecular formula C5H6BrNO B172939 2-Bromo-4,5-dimethyloxazole CAS No. 1240612-08-1

2-Bromo-4,5-dimethyloxazole

Cat. No.: B172939
CAS No.: 1240612-08-1
M. Wt: 176.01 g/mol
InChI Key: QDVISYCNCKXBLV-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethyloxazole, also known as this compound, is a useful research compound. Its molecular formula is C5H6BrNO and its molecular weight is 176.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVISYCNCKXBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622352
Record name 2-Bromo-4,5-dimethyl-1,3-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240612-08-1
Record name 2-Bromo-4,5-dimethyl-1,3-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,5-dimethyl-1,3-oxazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-dimethyloxazole: Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical properties and synthetic utility of 2-Bromo-4,5-dimethyloxazole. As a halogenated heterocyclic compound, it represents a versatile building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document provides an in-depth analysis of its core chemical characteristics, reactivity profile, and practical applications, grounded in established chemical principles and supported by authoritative references.

Core Compound Profile and Physicochemical Properties

This compound is a five-membered aromatic heterocycle bearing a bromine atom at the C2 position, which serves as a highly functional "handle" for synthetic transformations. The methyl groups at the C4 and C5 positions influence the molecule's steric and electronic properties.

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its fundamental properties can be reliably identified.

Table 1: Core Compound Data for this compound

PropertyValueSource/Comment
IUPAC Name This compound---
CAS Number 1240612-08-1[1][2]
Molecular Formula C₅H₆BrNO[3]
Molecular Weight 176.01 g/mol [1][2]
InChI Key QDVISYCNCKXBLV-UHFFFAOYSA-N[2]
Predicted Density 1.541 ± 0.06 g/cm³Based on computational prediction for isomers.
Predicted Boiling Point 189.5 ± 20.0 °CBased on computational prediction for isomers.
Physical State Not specified (likely a liquid or low-melting solid at STP)Inferred from related structures.
Solubility Expected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene, Chloroform).Inferred from general properties of similar heterocycles.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Although specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. The two methyl groups at the C4 and C5 positions would likely appear as two distinct singlets. Based on related dimethyloxazole structures, these peaks are anticipated in the δ 2.20-2.50 ppm region. The subtle difference in their chemical environment may lead to a small separation between these singlets.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals: one for the bromine-bearing carbon (C2), two for the methyl-substituted carbons of the oxazole ring (C4 and C5), and two for the methyl carbons themselves. The C2 carbon, being directly attached to the electronegative bromine and nitrogen atoms, would be the most deshielded of the ring carbons.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak: A key feature in the mass spectrum of this compound would be the presence of a characteristic isotopic pattern for the molecular ion [M]⁺. Due to the near 1:1 natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), the spectrum will display two peaks of almost equal intensity at m/z 175 and 177.[2]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula, C₅H₆BrNO.[2]

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established methodologies for oxazole formation and subsequent halogenation. The most direct and regioselective methods are prioritized in modern synthetic chemistry.

Synthesis of the 4,5-Dimethyloxazole Core

The precursor, 4,5-dimethyloxazole, can be synthesized via several named reactions, including the Bredereck reaction, which involves the reaction of an α-haloketone with an amide.[2] For the 4,5-dimethyl substitution pattern, the reaction would commence with 3-bromo-2-butanone and formamide.[2]

Regioselective Bromination

Once the 4,5-dimethyloxazole core is formed, the bromine atom must be introduced at the C2 position. The C2 proton of an oxazole ring is the most acidic, making this position susceptible to deprotonation followed by electrophilic quenching.

  • Lithiation and Bromination: A highly effective and regiocontrolled method involves the deprotonation of 4,5-dimethyloxazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature.[2] The resulting 2-lithiooxazole intermediate is then reacted with an electrophilic bromine source (e.g., Br₂, CBr₄, or 1,2-dibromo-1,1,2,2-tetrafluoroethane) to yield this compound with high selectivity.[2]

  • Direct Electrophilic Bromination: An alternative, though potentially less selective, method is the direct electrophilic bromination of the 4,5-dimethyloxazole ring using a brominating agent like N-Bromosuccinimide (NBS).[2] Careful optimization of reaction conditions would be necessary to favor substitution at the C2 position over other positions or side-chain bromination.

Synthesis_Workflow cluster_0 Synthesis of 4,5-Dimethyloxazole cluster_1 Regioselective Bromination 3-Bromo-2-butanone 3-Bromo-2-butanone 4,5-Dimethyloxazole 4,5-Dimethyloxazole 3-Bromo-2-butanone->4,5-Dimethyloxazole Bredereck Reaction Formamide Formamide Formamide->4,5-Dimethyloxazole nBuLi 1. n-BuLi, THF, -78°C 4,5-Dimethyloxazole->nBuLi 4,5-Dimethyloxazole->nBuLi Lithiation Br_source 2. Electrophilic Bromine Source Target This compound Br_source->Target Reactivity_Diagram cluster_coupling Pd-Catalyzed Cross-Coupling cluster_substitution Nucleophilic Substitution Start This compound Suzuki R-B(OH)₂ (Suzuki-Miyaura) Start->Suzuki Pd Catalyst, Base Heck Alkene (Heck) Start->Heck Pd Catalyst, Base Buchwald R₂NH (Buchwald-Hartwig) Start->Buchwald Pd Catalyst, Base SNAr Nucleophile (Nu⁻) (e.g., RO⁻, RS⁻, R₂N⁻) Start->SNAr Base/Heat Prod_Suzuki 2-Aryl/Vinyl-4,5-dimethyloxazole Suzuki->Prod_Suzuki Prod_Heck 2-Alkenyl-4,5-dimethyloxazole Heck->Prod_Heck Prod_Buchwald 2-Amino-4,5-dimethyloxazole Buchwald->Prod_Buchwald Prod_SNAr 2-Nu-4,5-dimethyloxazole SNAr->Prod_SNAr

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution Reactions

The bromine atom at the C2 position can also be displaced by various nucleophiles. While direct nucleophilic aromatic substitution (SₙAr) on electron-rich heterocycles can be challenging, the electronic nature of the oxazole ring can facilitate such reactions under appropriate conditions, often requiring elevated temperatures or the use of strong nucleophiles.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction using a bromo-heterocycle like this compound as the electrophilic partner. This protocol is adapted from established procedures for similar substrates.

Objective: To synthesize a 2-aryl-4,5-dimethyloxazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene/H₂O mixture or Dioxane)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen), and purification supplies (silica gel).

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-baked Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%). Then, add the degassed, anhydrous solvent (e.g., a 4:1 mixture of Toluene and Water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken periodically (e.g., every hour) to check for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-aryl-4,5-dimethyloxazole product.

  • Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.

Suzuki_Protocol_Workflow Setup 1. Combine Reactants & Base (Bromooxazole, Boronic Acid, K₂CO₃) Inert 2. Purge with Inert Gas (Argon/Nitrogen) Setup->Inert Add 3. Add Catalyst & Solvent (Pd(PPh₃)₄, Toluene/H₂O) Inert->Add React 4. Heat & Stir (80-100 °C) Add->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup (EtOAc, H₂O, Brine) Monitor->Workup Complete Isolate 7. Dry & Concentrate Workup->Isolate Purify 8. Column Chromatography Isolate->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: Step-by-step workflow for a representative Suzuki-Miyaura coupling protocol.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation/Contact: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed under an inert atmosphere if possible to prevent degradation.

No specific Safety Data Sheet (SDS) for this compound was found in the public domain. The safety precautions provided are based on general guidelines for similar chemical structures.

Conclusion

This compound stands as a valuable and reactive intermediate in modern organic synthesis. While detailed experimental characterization data is sparse in the public literature, its chemical behavior can be confidently predicted based on well-established principles of heterocyclic chemistry. Its C-Br bond provides a reliable anchor point for a suite of high-yield, selective transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively incorporate this versatile building block into their synthetic strategies for the discovery and development of novel chemical entities.

References

  • King-Pharm. (n.d.). 1240612-08-1 this compound. Retrieved January 14, 2026, from [Link]

Sources

Spectroscopic data of 2-Bromo-4,5-dimethyloxazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,5-dimethyloxazole

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic data for the synthetic intermediate, this compound. As direct experimental spectra for this specific compound are not universally published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. It is designed for researchers, chemists, and drug development professionals who require a reliable framework for identifying and confirming the structure of this and similar substituted oxazoles. The guide details predicted data and interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). Each section includes a detailed, field-proven experimental protocol, elucidating the causality behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Synthetic Value of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds.[1] Substituted oxazoles, such as this compound, serve as versatile building blocks for organic synthesis. The bromine atom at the C2 position acts as a synthetic handle, enabling a variety of transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions to build molecular complexity.[2]

Given its role as a reactive intermediate, unambiguous structural confirmation is paramount to ensure the success of subsequent synthetic steps and the purity of the final products.[3] Spectroscopic analysis is the cornerstone of this characterization. This guide provides the expected spectroscopic signatures of this compound and the expert methodologies required to obtain high-quality data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides precise information about the electronic environment and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be simple yet highly diagnostic, confirming the presence and equivalence of the two methyl groups.

Predicted ¹H NMR Data & Interpretation

The structure contains two distinct methyl groups attached to the C4 and C5 positions of the oxazole ring. Due to the electronic nature of the double bond they are attached to, their signals are expected to appear as sharp singlets in the upfield region of the spectrum.

Predicted Chemical Shift (δ) Multiplicity Integration Assignment
~ 2.25 ppmSinglet3HC4-CH₃
~ 2.15 ppmSinglet3HC5-CH₃

Expert Interpretation:

  • The chemical shifts are predicted based on values for similar alkyl-substituted oxazoles.[4][5] The methyl group at C4 is adjacent to the ring nitrogen, which is expected to have a slight deshielding effect compared to the methyl group at C5, hence its predicted downfield shift (~2.25 ppm vs. ~2.15 ppm).

  • The absence of any adjacent protons results in the signals appearing as sharp singlets, a key identifying feature. The 3H integration for each peak confirms they are methyl groups.

Protocol for ¹H NMR Data Acquisition

This protocol ensures high-resolution data suitable for unambiguous structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Acquisition Time: 3-4 seconds to ensure good resolution.

    • Pulse Width: A 30° flip angle is used to allow for a shorter relaxation delay without saturating the spins, optimizing signal-to-noise for a quick experiment.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans: 16-32 scans, sufficient for a compound of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and assign the chemical shifts.

¹H NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing P1 Weigh 5-10 mg of Compound P2 Dissolve in 0.7 mL CDCl₃ with TMS P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Set Parameters (Pulse, Delay, Scans) P3->A1 A2 Acquire FID A1->A2 D1 Fourier Transform A2->D1 D2 Phase & Baseline Correction D1->D2 D3 Calibrate to TMS D2->D3 D4 Integrate & Analyze D3->D4

Caption: Standard workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR is essential for mapping the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, making it a powerful tool for confirming the core structure of this compound.

Predicted ¹³C NMR Data & Interpretation

The molecule has five unique carbon environments: the three carbons of the oxazole ring and the two methyl carbons.

Predicted Chemical Shift (δ) Assignment Rationale / Supporting Evidence
~ 145 ppmC 5-CH₃Typical shift for a substituted C5 carbon in an oxazole ring.
~ 138 ppmC 4-CH₃Typical shift for a substituted C4 carbon in an oxazole ring.
~ 125 ppmC 2-BrThe attachment of an electronegative bromine atom significantly deshields this carbon, but the effect is less pronounced than a direct carbonyl.[6] This is a key identifying signal.
~ 12 ppmC5-C H₃Standard chemical shift for methyl groups on an sp² hybridized carbon.
~ 10 ppmC4-C H₃Standard chemical shift for methyl groups on an sp² hybridized carbon.

Expert Interpretation:

  • The assignment of the ring carbons is based on established data for substituted oxazoles and the known electronic effects of substituents.[7]

  • The most downfield signals correspond to the ring carbons (C2, C4, C5) due to their sp² hybridization and proximity to heteroatoms.

  • The C2 carbon, directly bonded to bromine, is expected to have a unique chemical shift that distinguishes it from the other ring carbons. Its exact position can be sensitive to solvent and other factors, but it will be a singlet in a standard proton-decoupled spectrum.[8]

  • The two methyl carbons appear far upfield, as expected for sp³ hybridized carbons.

Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Parameters (100 MHz Spectrometer):

    • Mode: Proton-decoupled (e.g., zgpg30) to ensure each carbon signal is a singlet.

    • Pulse Width: A 30° flip angle is a good starting point.

    • Relaxation Delay (D1): 2 seconds. Quaternary carbons (like C2, C4, and C5) have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.

    • Number of Scans: 256 to 1024 scans are typically required to achieve a good signal-to-noise ratio for ¹³C.

  • Data Processing:

    • Apply a Fourier transform with exponential multiplication to improve the signal-to-noise ratio.

    • Perform phase and baseline corrections.

    • Calibrate the spectrum using the CDCl₃ solvent peak (triplet centered at 77.16 ppm).

¹³C NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (100 MHz) cluster_proc Data Processing P1 Use ¹H NMR Sample (or prep. 15-25 mg) A1 Set Parameters (Proton Decoupled, D1=2s) P1->A1 A2 Acquire Data (256-1024 Scans) A1->A2 D1 Fourier Transform A2->D1 D2 Phase & Baseline Correction D1->D2 D3 Calibrate to CDCl₃ (77.16 ppm) D2->D3 D4 Peak Picking & Analysis D3->D4

Caption: Workflow for proton-decoupled ¹³C NMR.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Data & Interpretation

The IR spectrum will be characterized by vibrations of the oxazole ring and the methyl C-H bonds.

Predicted Frequency (cm⁻¹) Intensity Vibration Type Assignment
3000-2850Medium-WeakC-H StretchMethyl (CH₃) groups
~ 1610MediumC=N StretchOxazole ring
~ 1550MediumC=C StretchOxazole ring
1300-1000StrongC-O-C StretchOxazole ring ether linkage
~ 650StrongC-Br StretchCarbon-Bromine bond

Expert Interpretation:

  • The C=N and C=C stretching vibrations are characteristic of the heterocyclic aromatic system and confirm the presence of the oxazole core.[9][10]

  • The strong absorption in the 1300-1000 cm⁻¹ region is typically associated with the C-O-C stretching of the ring, a key identifier for oxazoles.[9]

  • A strong band in the lower frequency "fingerprint" region (~650 cm⁻¹) is expected for the C-Br stretch, confirming the presence of the bromine substituent.[11]

  • The C-H stretching vibrations just below 3000 cm⁻¹ confirm the aliphatic nature of the methyl groups.[12]

Protocol for IR Data Acquisition (FTIR-ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

    • Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to achieve a good signal-to-noise ratio. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Compare the peak positions with reference tables to confirm functional groups.

IR Spectroscopy Workflow Diagram

G P1 Clean ATR Crystal P2 Acquire Background Spectrum P1->P2 P3 Place Sample on Crystal P2->P3 P4 Apply Pressure P3->P4 A1 Collect Spectrum (4000-400 cm⁻¹) P4->A1 D1 Identify & Assign Key Peaks A1->D1

Caption: Experimental workflow for FTIR-ATR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern gives valuable clues about the molecule's structure.

Predicted Mass Spectrum Data & Interpretation

Electron Ionization (EI) is a common technique that causes fragmentation, providing a structural fingerprint.

m/z Value Identity Interpretation
175 / 177[M]⁺Molecular Ion Peak . The two peaks of approximately 1:1 intensity are the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
96[M - Br]⁺Loss of the bromine radical, a common fragmentation for alkyl halides, resulting in a stable heterocyclic cation.[13]
68[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment, a characteristic fragmentation pathway for oxazoles.[14]

Expert Interpretation:

  • Molecular Weight: The calculated monoisotopic mass of C₅H₆⁷⁹BrNO is 174.9636.

  • Isotopic Pattern: The most critical diagnostic feature will be the molecular ion region. The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) is nearly 1:1. Therefore, the mass spectrum must show two peaks of almost equal height at m/z 175 and m/z 177. This observation is irrefutable evidence for the presence of one bromine atom in the molecule.[15]

  • Fragmentation: The primary fragmentation pathway is expected to be the loss of the bromine atom, as the C-Br bond is relatively weak.[13] This would yield a fragment ion at m/z 96. Further fragmentation of the oxazole ring itself, often involving the loss of CO (28 Da), is also anticipated.[16]

Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled with chromatography, a GC inlet.

  • Ionization:

    • Technique: Electron Ionization (EI).

    • Energy: Use a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared across different instruments.[13]

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identify the molecular ion peaks (M⁺ and M+2⁺). Check their m/z values and relative intensities to confirm the elemental formula and presence of bromine.

    • Analyze the major fragment ions to corroborate the proposed structure.

Mass Spectrometry Workflow Diagram

G P1 Introduce Sample (Direct Probe) I1 Ionize with 70 eV Electrons (EI) P1->I1 A1 Separate Ions by m/z (Analyzer) I1->A1 D1 Detect Ions A1->D1 D2 Generate Mass Spectrum D1->D2 D3 Analyze M⁺ Isotope Pattern & Fragmentation D2->D3

Caption: General workflow for EI-Mass Spectrometry.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The key identifiers are:

  • ¹H NMR: Two distinct methyl singlets around 2.1-2.3 ppm.

  • ¹³C NMR: Five unique carbon signals, including a key C-Br signal around 125 ppm.

  • IR: Characteristic oxazole ring stretches (C=N, C=C, C-O-C) and a strong C-Br absorption.

  • MS: A definitive molecular ion cluster at m/z 175/177 with a ~1:1 intensity ratio, confirming the presence of a single bromine atom.

By following the detailed protocols and understanding the predicted spectral features outlined in this guide, researchers can confidently synthesize, isolate, and characterize this valuable synthetic intermediate for its use in further chemical discovery.

References

  • ResearchGate. (2025). 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. Available at: [Link]

  • Palmer, D. C. (Ed.). (2003). The Chemistry of Heterocyclic Compounds, Volume 60: Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons, Inc. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Available at: [Link]

  • JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]

  • PubMed. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • HETEROCYCLES. (1980). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubChem. (n.d.). 2-Butyl-4,5-dimethyloxazole. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-2-propyloxazole. Available at: [Link]

  • ResearchGate. (2025). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. Available at: [Link]

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A Technical Guide to the Synthesis of 2-Bromo-4,5-dimethyloxazole: A Starting Materials and Strategy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-4,5-dimethyloxazole is a pivotal heterocyclic building block, prized by medicinal chemists and materials scientists for its utility as a versatile intermediate. The carbon-bromine bond at the C2 position serves as a functional handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the precise construction of complex molecular architectures.[1] This technical guide provides an in-depth analysis of the most logical and efficient synthetic pathways to this target molecule, with a core focus on the strategic selection of starting materials and the causal-driven methodologies required for its successful preparation. We will dissect a robust two-phase strategy: the initial construction of the 4,5-dimethyloxazole core, followed by a highly regioselective C2-bromination, offering field-proven insights for researchers in drug development and synthetic chemistry.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of this compound dictates a two-stage approach. The primary disconnection occurs at the C2-Br bond, revealing the immediate precursor, 4,5-dimethyloxazole. A subsequent disconnection of the oxazole ring itself points towards foundational starting materials capable of forming the C4-C5 dimethyl-substituted scaffold. This leads to a clear and efficient forward-synthetic strategy:

  • Phase 1: Heterocyclic Core Formation. Synthesis of the 4,5-dimethyloxazole intermediate from simple, commercially available precursors.

  • Phase 2: Regioselective C2-Bromination. Introduction of a bromine atom at the specific C2 position of the pre-formed oxazole ring.

The diagram below illustrates this strategic disconnection.

G Target This compound Intermediate 4,5-Dimethyloxazole Target->Intermediate C2-Bromination SM1 3-Bromo-2-butanone Intermediate->SM1 Oxazole Formation SM2 Formamide Intermediate->SM2 Oxazole Formation

Caption: Retrosynthetic pathway for this compound.

Phase 1: Synthesis of the 4,5-Dimethyloxazole Intermediate

The most direct and reliable method for constructing the 4,5-dimethyl-substituted oxazole core is a variation of the Bredereck reaction, which utilizes an α-haloketone and an amide.[1][2] This approach is favored for its operational simplicity and the ready availability of the required starting materials.

Starting Material Selection & Rationale
  • α-Haloketone: 3-Bromo-2-butanone. This molecule provides the C4, C5, and the two methyl substituents of the target oxazole. Its α-bromo functionality makes the C3 carbon highly electrophilic and susceptible to nucleophilic attack, which is the initiating step of the cyclization process. 3-Chloro-2-butanone is a viable alternative.

  • Amide: Formamide (HCONH₂). Formamide is the ideal choice as it serves multiple crucial roles. It acts as the nucleophile and provides the nitrogen atom (N1) and the entire C2-H fragment of the oxazole ring.[1] Using other primary amides (e.g., acetamide) would result in an undesired alkyl substituent at the C2 position.

Experimental Protocol: Synthesis of 4,5-Dimethyloxazole

This protocol describes the cyclocondensation of 3-bromo-2-butanone with formamide.

Materials:

  • 3-Bromo-2-butanone

  • Formamide

  • Apparatus for heating under reflux with a condenser

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-2-butanone (1.0 eq) with an excess of formamide (typically 3-5 eq).

  • Heat the reaction mixture to 120-140 °C and maintain under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 4,5-dimethyloxazole.

  • The product can be purified further by distillation if necessary.

Quantitative Data
ParameterValueReference
Typical Yield65-80%General literature
Molecular FormulaC₅H₇NO[3]
Molecular Weight97.12 g/mol [3]
Boiling Point~145-147 °CGeneral literature

Phase 2: Regioselective C2-Bromination

With the 4,5-dimethyloxazole core synthesized, the next critical step is the introduction of a bromine atom exclusively at the C2 position.

The Challenge: Inherent Reactivity of the Oxazole Ring

A common error would be to attempt a direct electrophilic bromination using a standard reagent like N-Bromosuccinimide (NBS). The oxazole ring is an electron-rich heterocycle, but the electron density is not uniform. The C5 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.[1] Direct bromination would likely yield the undesired 5-bromo isomer or a mixture of products. The C2 position is the most electron-deficient and requires a more sophisticated strategy to functionalize.[1][4]

The Solution: Directed Metallation-Bromination

To overcome the natural reactivity of the ring, a directed metallation (specifically, lithiation) approach is employed. This method inverts the reactivity of the C2 position from electrophilic to strongly nucleophilic.

Causality of Experimental Choice: The proton at the C2 position of an oxazole is the most acidic proton on the ring. Treatment with a powerful organometallic base, such as n-butyllithium (n-BuLi), selectively removes this proton. This deprotonation generates a highly reactive 2-lithio-oxazole intermediate.[1] This organolithium species is a potent nucleophile that will readily attack an electrophilic bromine source, ensuring that bromination occurs exclusively at the C2 position.[1]

G cluster_0 Workflow for C2-Bromination Start 4,5-Dimethyloxazole in Anhydrous THF Step1 Add n-BuLi at -78 °C Start->Step1 Intermediate Formation of 2-Lithio-4,5-dimethyloxazole (Nucleophilic Intermediate) Step1->Intermediate Step2 Quench with Electrophilic Bromine Source (e.g., CBr₄) Intermediate->Step2 End This compound Step2->End

Caption: Experimental workflow for C2-lithiation and bromination.

Experimental Protocol: Synthesis of this compound

Critical Note: This reaction must be performed under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) as organolithium reagents are extremely sensitive to moisture and air.

Materials:

  • 4,5-Dimethyloxazole (1.0 eq)

  • n-Butyllithium (n-BuLi, ~1.1 eq, solution in hexanes)

  • Carbon tetrabromide (CBr₄, ~1.2 eq) or another electrophilic bromine source

  • Anhydrous tetrahydrofuran (THF)

  • Apparatus for inert atmosphere reaction, including Schlenk line or glovebox

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Add anhydrous THF to the flask, followed by 4,5-dimethyloxazole (1.0 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution (1.1 eq) dropwise via syringe over 15 minutes, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.

  • In a separate flask, prepare a solution of the electrophilic bromine source (e.g., CBr₄, 1.2 eq) in anhydrous THF.

  • Add the bromine source solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data
ParameterValue
Typical Yield70-85%
Molecular FormulaC₅H₆BrNO
Molecular Weight176.01 g/mol
AppearanceTypically a colorless oil or low-melting solid

Summary and Conclusion

The synthesis of this compound is most effectively achieved through a well-defined, two-phase strategy. The foundational step relies on the selection of appropriate starting materials—an α-haloketone such as 3-bromo-2-butanone and formamide —to construct the 4,5-dimethyloxazole core via a Bredereck-type reaction. Subsequently, the critical challenge of regioselectivity during bromination is overcome not by direct electrophilic attack, but by reversing the innate polarity of the C2 position. The use of a directed metallation with n-butyllithium followed by quenching with an electrophilic bromine source provides a robust and high-yielding protocol for the exclusive synthesis of the desired 2-bromo isomer. This guide validates the importance of understanding heterocyclic reactivity to inform the rational selection of starting materials and reaction pathways.

References

  • NROChemistry. Van Leusen Reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • Wiley Online Library. Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). (1956). [Link]

  • National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). [Link]

  • PubChem. 4,5-Dimethyloxazole. [Link]

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Navigating the Structural Labyrinth: A Technical Guide to the Analysis and Confirmation of 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 2-Bromo-4,5-dimethyloxazole, a substituted oxazole, represents a class of molecules with significant potential in synthetic chemistry. This technical guide provides a comprehensive, field-proven framework for the structural analysis and confirmation of this compound, emphasizing the synergy of modern spectroscopic techniques. While experimental data for this specific molecule is not widely published, this guide will rely on established principles and data from closely related analogs to predict and interpret spectral outcomes, ensuring a robust analytical strategy.

The Analytical Imperative: A Multi-Technique Approach

The structural elucidation of a novel small molecule like this compound necessitates a multi-pronged analytical approach. No single technique can provide a complete picture; rather, it is the convergence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy that builds an unshakeable structural confirmation. This guide will detail the expected outcomes and experimental rationale for each technique.

Logical Workflow for Structural Confirmation

Structural_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Putative Synthesis of This compound H_NMR ¹H NMR Spectroscopy Synthesis->H_NMR Initial Structural Insights C_NMR ¹³C NMR Spectroscopy Synthesis->C_NMR MS Mass Spectrometry (EI-MS) Synthesis->MS IR FTIR Spectroscopy Synthesis->IR Data_Integration Data Integration & Interpretation H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmed Confirmed Structure of This compound Data_Integration->Structure_Confirmed Convergent Evidence MS_Fragmentation M [C₅H₆BrNO]⁺˙ m/z 190/192 M_minus_Br [C₅H₆NO]⁺ m/z 111 M->M_minus_Br - •Br Fragment1 [C₄H₄NO]⁺ m/z 83 M_minus_Br->Fragment1 - CH₃, -CO Fragment2 [C₂H₃O]⁺ m/z 43 M_minus_Br->Fragment2 Ring Cleavage

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for EI-MS

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the purified sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection:

    • Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound will show characteristic absorption bands for the C-N, C=N, C=C, and C-Br bonds within the molecule.

Table 4: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~ 1650 - 1550C=N stretch (oxazole ring)Medium to Strong
~ 1500 - 1400C=C stretch (oxazole ring)Medium
~ 1380C-H bend (methyl groups)Medium
~ 1250 - 1020C-O stretch (oxazole ring)Strong
~ 600 - 500C-Br stretchMedium to Strong
Experimental Protocol for ATR-FTIR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Spectrum:

    • Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

  • Data Interpretation:

    • Identify the major absorption bands and correlate them with known vibrational frequencies of functional groups.

Conclusion: A Unified Approach to Structural Certainty

The structural confirmation of this compound is a clear demonstration of the power of a synergistic analytical approach. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from FTIR spectroscopy, researchers can achieve an unambiguous and definitive structural assignment. This guide provides a robust framework for this process, enabling scientists in drug discovery and development to proceed with confidence in the identity and purity of their synthesized compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds%2C+8th+Edition-p-9780470616376]
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [URL: https://www.springer.com/gp/book/9780387312781]
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [URL: https://www.thieme.de/shop/en/chemistry/book/spectroscopic-methods-in-organic-chemistry-9783131060429.html]
  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. [URL: http://www.ijcps.org/admin/php/uploads/229_pdf.pdf]
  • Mass Spectrometry of Oxazoles. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/MASS-SPECTROMETRY-OF-OXAZOLES-Heterocycles/1f9f2d1e8d9b1c0e8e1c6a3c8e3a0a7e0a3e1b2c]

A Technical Guide to the Potential Biological Activity of 2-Bromo-4,5-dimethyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses on the untapped potential of derivatives stemming from 2-bromo-4,5-dimethyloxazole. While this specific precursor may be novel, its structural elements—a proven heterocyclic core and a reactive bromine atom—position it as a powerful starting point for generating diverse chemical libraries. We will explore the synthetic versatility of this scaffold and hypothesize its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory applications, by drawing parallels with structurally related, well-documented oxazole derivatives.[3][4][5] This document serves as a technical primer, providing the strategic rationale, potential mechanisms of action, and detailed experimental workflows for screening and validating the therapeutic promise of this emerging compound class.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The five-membered oxazole ring, containing one nitrogen and one oxygen atom, is a privileged structure in drug discovery.[6][7] Its unique electronic properties, stability, and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to a variety of biological targets like enzymes and receptors.[3][8] Oxazole derivatives of both natural and synthetic origin have demonstrated a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antioxidant effects.[2][9]

The subject of this guide, this compound, represents a strategic starting point for novel drug development. The 4,5-dimethyl substitution provides a defined structural base, while the bromine atom at the 2-position serves as a highly versatile synthetic handle. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the systematic exploration of chemical space to identify potent and selective therapeutic agents.

Synthetic Strategy & Derivatization Potential

The core value of this compound lies in its utility as a reactive intermediate. The bromine atom can be readily displaced through various nucleophilic substitution and cross-coupling reactions, paving the way for a library of novel derivatives.

General Derivatization Workflow

The synthesis of diverse derivatives can be conceptualized through a straightforward workflow. The initial brominated core can be subjected to various reaction conditions to append different pharmacophores, which are molecular features responsible for a drug's biological activity.

G A Starting Materials (e.g., Diacetyl, Bromine source) B This compound (Core Scaffold) A->B Synthesis C Nucleophilic Substitution (e.g., Amines, Thiols, Alcohols) B->C Derivatization D Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) B->D Derivatization E Library of Novel Oxazole Derivatives C->E D->E G cluster_0 Cancer Cell Kinase Protein Kinase (e.g., VEGFR-2) Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Suppresses Tubulin Tubulin Dimers Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Microtubules->Proliferation Derivative Oxazole Derivative Derivative->Kinase Inhibition Derivative->Tubulin Inhibition

Caption: Hypothesized anticancer mechanisms of action for oxazole derivatives.

Antimicrobial Activity

Oxazole-containing compounds have shown significant promise as antimicrobial agents against a range of bacteria and fungi. [3][10]The heterocyclic nucleus is a key feature in many antibacterial drugs. [7]Derivatives can be designed to interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or DNA replication. Screening a library of this compound derivatives against clinically relevant strains like Staphylococcus aureus and Escherichia coli is a logical first step. [10][11]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Several oxazole derivatives have been reported to possess potent anti-inflammatory properties. [5][12][13]The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). [13][14]Novel derivatives could offer new therapeutic options for inflammatory conditions.

Experimental Workflows for Biological Evaluation

A hierarchical screening approach is essential to efficiently identify and characterize the biological activity of newly synthesized derivatives.

General Screening Workflow

The process begins with high-throughput primary screening to identify "hits," which then undergo more detailed secondary and mechanistic studies.

G A Synthesized Derivative Library B Primary Screening (e.g., Cell Viability, MIC) A->B C Hit Identification (Active Compounds) B->C D Secondary Assays (Dose-Response, Selectivity) C->D E Mechanistic Studies (e.g., Kinase Assay, Tubulin Assay) D->E F Lead Compound E->F

Caption: Hierarchical workflow for screening and validating biological activity.

Protocol: Anticancer Primary Screening (MTT Assay)

This protocol assesses a compound's effect on cancer cell viability.

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives. Add the compounds to the wells at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antimicrobial Primary Screening (MIC Assay)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of each oxazole derivative in a 96-well plate using Mueller-Hinton broth.

  • Inoculation: Adjust the bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation and Future Directions

The initial screening will generate quantitative data to guide further research.

Sample Data Representation

Results from primary screens should be tabulated for clear comparison.

Derivative IDR-GroupTarget Cell/OrganismIC50 / MIC (µM)
OXA-001-NH-PhenylMCF-7 (Breast Cancer)15.2
OXA-002-S-CH2-PyridylMCF-7 (Breast Cancer)2.5
OXA-003-Phenyl-CF3S. aureus8.0
OXA-004-NH-PhenylS. aureus>100

Analysis: In this hypothetical example, OXA-002 shows promising anticancer activity with a low micromolar IC50 value. OXA-003 demonstrates moderate antibacterial activity. These "hits" would be prioritized for further investigation.

Lead Optimization

Promising hits must be optimized to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox). This involves a cycle of:

  • Structure-Activity Relationship (SAR) studies: Synthesizing new analogs to understand which chemical modifications enhance activity.

  • In vivo testing: Evaluating the efficacy and safety of lead compounds in animal models.

Conclusion

The this compound scaffold is a promising, yet underexplored, platform for the discovery of new therapeutic agents. By leveraging its synthetic tractability and building upon the extensive knowledge of the biological activities of other oxazole derivatives, researchers can efficiently generate and screen novel compound libraries. The potential for developing potent anticancer, antimicrobial, and anti-inflammatory agents is significant, making this an exciting frontier for medicinal chemistry and drug development professionals.

References

A consolidated list of all sources cited within this guide.

  • Review of Antimicrobial Activity of Oxazole - IJPPR. (2022). Vertex AI Search.
  • Therapeutic potential of oxazole scaffold: a patent review (2006-2017). (2018). PubMed.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.
  • Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. (2025).
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect.
  • 1,3‐Oxazoles as Anticancer Compounds. (2023). ChemistryViews.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).
  • Oxazole-Based Compounds: Synthesis and Anti-Inflamm
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. Benchchem.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.

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Discovery and history of 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-4,5-dimethyloxazole: From Historical Context to Modern Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. While a definitive historical account of its initial discovery is not prominently documented in publicly available literature, this guide situates the compound within the broader historical development of oxazole chemistry. It delves into the plausible synthetic pathways for its preparation, grounded in established and contemporary methodologies for oxazole ring formation and functionalization. Detailed experimental considerations, mechanistic insights, and the rationale behind strategic synthetic choices are presented. This document serves as a valuable resource for researchers leveraging halogenated oxazoles as versatile building blocks in the design and synthesis of complex molecular architectures and pharmacologically active agents.

Introduction: The Significance of the Halogenated Oxazole Scaffold

Oxazole derivatives, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are of paramount importance in the chemical sciences.[1] Their versatile scaffold is a key feature in a multitude of natural products and synthetically developed molecules with a wide spectrum of biological activities.[1] Consequently, oxazole-containing compounds are integral to medicinal chemistry, with applications as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents.[1] Beyond their pharmacological relevance, oxazoles serve as crucial intermediates and building blocks in organic synthesis.[1]

Within the family of oxazole derivatives, halogenated oxazoles, particularly bromooxazoles like this compound, stand out as exceptionally versatile synthetic intermediates. The presence of a bromine atom on the oxazole ring provides a reactive "handle" for further molecular elaboration.[1] This feature is critical for the strategic construction of complex, highly functionalized molecules. The carbon-bromine bond in compounds such as this compound can be readily cleaved and replaced, making it a prime substrate for a variety of chemical reactions, most notably transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This reactivity allows for the precise formation of new carbon-carbon or carbon-heteroatom bonds, enabling chemists to link the oxazole core to other molecular fragments.

Historical Context: The Evolution of Oxazole Synthesis

The study of oxazoles dates back to the late 19th century, with the oxazole ring system first being reported by Hantzsch in 1887. However, practical and general synthetic methods for preparing these heterocycles were not developed until much later, with significant advancements occurring from 1947 onwards.[1] The discovery of naturally occurring oxazoles further fueled research into their synthesis and properties.[1]

The synthesis of halogenated oxazoles has evolved significantly over the decades. Early methods often involved harsh conditions and offered limited control over regioselectivity.[1] Modern synthetic chemistry has introduced more sophisticated and controlled approaches.

A historical progression of key oxazole syntheses is outlined below:

Historical_Progression_of_Oxazole_Synthesis Hantzsch 1887 Hantzsch Synthesis RobinsonGabriel 1909-1910 Robinson-Gabriel Synthesis Hantzsch->RobinsonGabriel Further Development Fischer Late 19th/Early 20th Century Fischer Oxazole Synthesis VanLeusen 1972 Van Leusen Oxazole Synthesis Fischer->VanLeusen Increased Versatility ModernMethods Late 20th/21st Century Modern Methods (e.g., Lithiation, Cross-Coupling) VanLeusen->ModernMethods Enhanced Control Synthetic_Pathway_1 start 3-Bromo-2-butanone + Formamide intermediate 4,5-Dimethyloxazole start->intermediate Bredereck Reaction product This compound intermediate->product Lithiation-Bromination step2 1. n-BuLi 2. Electrophilic Bromine Source

Caption: A plausible synthetic route to this compound via post-cyclization bromination.

Strategy 2: Ring Construction with a Brominated Precursor

An alternative strategy involves incorporating the bromo-substituted carbon that will become the C2 position of the oxazole ring during the cyclization step.

  • From α-Bromoketones and Amides: Modifications of classical syntheses could be envisioned where a brominated amide equivalent is used. However, these routes are generally less common and may present challenges with precursor stability and reactivity.

Experimental Protocols and Considerations

While a specific, historically validated protocol for the initial synthesis of this compound is not available, a general, modern procedure based on the lithiation-bromination strategy is provided below. This protocol is based on established methodologies for the synthesis of 2-bromooxazoles.

Protocol: Synthesis of this compound via Lithiation-Bromination

Materials:

  • 4,5-Dimethyloxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with 4,5-dimethyloxazole (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Bromination: 1,2-Dibromoethane (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a strong organolithium base (n-BuLi) necessitates strictly anhydrous conditions to prevent quenching of the reagent by water.

  • Low Temperature: The lithiation is performed at -78 °C to control the reactivity of the n-BuLi and to prevent side reactions, such as ring-opening of the oxazole.

  • Electrophilic Bromine Source: 1,2-Dibromoethane serves as an effective and readily available electrophilic bromine source for quenching the lithiated intermediate.

Self-Validating System:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Property Value
CAS Number 1240612-08-1
Molecular Formula C₅H₆BrNO
Molecular Weight 176.01 g/mol
Appearance (Predicted) Colorless to pale yellow liquid or solid
Boiling Point (Predicted) ~200-220 °C at 760 mmHg
Density (Predicted) ~1.54 g/cm³

Conclusion and Future Outlook

This compound, while lacking a celebrated "discovery" moment in the annals of chemical literature, represents a valuable molecular entity whose existence and utility are a direct consequence of the rich history of oxazole synthesis. The evolution from early, often harsh, synthetic methods to modern, highly regiocontrolled strategies like lithiation-bromination has made such specifically functionalized heterocycles readily accessible. As a versatile building block, this compound is well-positioned for applications in the synthesis of complex natural products, the development of novel pharmaceuticals, and the creation of advanced materials. The continued exploration of its reactivity, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, will undoubtedly unlock new avenues for chemical innovation. This guide provides a foundational understanding of this compound, rooted in the historical and practical principles of organic synthesis, to empower researchers in their future endeavors.

References

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol for 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethyloxazole for the Synthesis of 2-Aryl-4,5-dimethyloxazoles

Introduction: The Strategic Importance of Oxazole Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] First reported in 1981, this palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4] These attributes have cemented its role as an indispensable tool in both academic research and the pharmaceutical industry for the synthesis of complex organic molecules.[1][2]

Within the landscape of medicinal chemistry, the oxazole ring is a privileged scaffold. It is a key structural motif in a multitude of biologically active compounds and approved drugs, valued for its ability to act as a bioisostere for amide and ester groups and to participate in crucial hydrogen bonding interactions.[5] Consequently, the development of robust methods for the synthesis of substituted oxazoles, particularly 2-aryl-4,5-dimethyloxazoles, is of paramount importance for drug discovery programs targeting a wide array of diseases.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling using this compound as the electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and discuss key parameters for optimization and troubleshooting.

Reaction Principle: A Mechanistic Dissection of the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The cycle is universally recognized to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6][7]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) in1 pd0->in1 oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) oxidative_addition->pd_complex in2 pd_complex->in2 transmetalation Transmetalation diaryl_pd R¹-Pd(II)L₂-R² (Diaryl Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product in1->oxidative_addition R¹-X (this compound) in2->transmetalation R²-B(OR)₂ + Base (Boronic Acid/Ester) in3

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) intermediate. The reactivity of the C-Br bond in heteroaryl halides like our substrate is generally high, making this step favorable.[3][4]

2. Transmetalation: This is often the rate-determining step and is where the base plays its most critical role. The base activates the organoboron reagent (e.g., an arylboronic acid) to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[8][9][10][11] This boronate then transfers its organic group to the palladium center, displacing the bromide ion and forming a diarylpalladium(II) complex.

3. Reductive Elimination: In the final step, the two organic groups (the oxazole and the aryl group) on the palladium center couple and are expelled as the final 2-aryl-4,5-dimethyloxazole product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]

Causality Behind Component Selection

The success of this protocol is not merely in the sequence of steps, but in the rational selection of each component, which collectively create a self-validating system.

  • Palladium Precatalyst: While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) are often more stable and convenient.[3] These Pd(II) precatalysts are reduced in situ to the active Pd(0) species, often by a phosphine ligand or by homocoupling of the boronic acid.[3] For heteroaryl substrates, specialized catalysts often provide superior results.

  • Phosphine Ligands: Ligands are not passive spectators; they are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich monophosphine ligands, such as the dialkylbiaryl phosphines developed by Buchwald (e.g., SPhos, XPhos), have proven exceptionally effective for coupling heteroaryl halides.[12] They promote the oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers and broader substrate scope.[12][13]

  • Base: The choice and stoichiometry of the base are critical. Its primary function is to facilitate transmetalation by forming the reactive boronate species.[8][10][14] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly employed, often in aqueous solvent mixtures to ensure their solubility and activity.[12] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and the ability of the Cs⁺ cation to assist in the reaction pathway.

  • Solvent System: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) are standard choices.[3] A small amount of water is frequently added to dissolve the inorganic base and facilitate the formation of the boronate complex.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid. Reagent quantities can be scaled as needed.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf) or Pd₂(dba)₃, 1–3 mol%)

  • Phosphine Ligand (e.g., SPhos, 2–6 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Recommended Reaction Parameters
ParameterRecommended ConditionsRationale & Field Insights
Catalyst System Pd₂(dba)₃ (1.5 mol%) + SPhos (3.0 mol%)A highly active and versatile system for heteroaryl couplings. The bulky, electron-rich SPhos ligand accelerates the key catalytic steps.[12]
Base K₃PO₄ (2.5 equiv)A strong base that effectively promotes boronate formation without being overly harsh on sensitive functional groups.[12]
Solvent 1,4-Dioxane / H₂O (10:1)Dioxane is an excellent solvent for this chemistry. The addition of water is crucial for dissolving the base and facilitating transmetalation.
Temperature 90–100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition.
Concentration 0.1 M (relative to halide)A standard concentration that balances reaction kinetics and solubility.
Step-by-Step Methodology
Experimental workflow for the Suzuki-Miyaura coupling protocol.
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the base (K₃PO₄), the palladium precatalyst (Pd₂(dba)₃), and the phosphine ligand (SPhos).

  • Establish Inert Atmosphere: Seal the flask with a septum or glass stopper. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.

  • Solvent Addition: Through the septum, add the degassed solvent mixture (1,4-Dioxane/H₂O) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12–24 hours.

  • Monitoring Progress: The reaction's progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting bromide.[15]

  • Workup Procedure: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).[7] The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final 2-aryl-4,5-dimethyloxazole.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ACS Publications. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • PubMed. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Taylor & Francis Online. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Helvetica. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • NIH National Center for Biotechnology Information. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • ResearchGate. (2004). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. [Link]

  • Thieme. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

Sources

Application Notes & Protocols for the Heck Reaction of 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Oxazole Chemistry

The palladium-catalyzed Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This transformation, which couples an unsaturated halide with an alkene, has become indispensable in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[3] Oxazole moieties are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability to functionalize the oxazole core, specifically at the C2 position, opens a gateway to novel analogues with potentially enhanced therapeutic properties.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to 2-bromo-4,5-dimethyloxazole. We will delve into the mechanistic underpinnings of this reaction, provide a robust experimental protocol, and discuss key parameters for optimization. The insights provided herein are synthesized from established methodologies for Heck reactions on related heteroaryl systems and are designed to be a self-validating framework for your experimental design.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for rational optimization of reaction conditions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) center. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate releases the final substituted alkene product.

  • Reductive Elimination: The cycle is completed by the reductive elimination of HBr, which is neutralized by a base, regenerating the active Pd(0) catalyst.

Heck_Reaction_Mechanism pd0 Pd(0)L₂ pd2_complex Oxazole-Pd(II)Br(L)₂ pd0->pd2_complex Oxidative Addition (+ this compound) alkene_coord Alkene-Coordinated Complex pd2_complex->alkene_coord Alkene Coordination migratory_insertion Alkyl-Pd(II) Intermediate alkene_coord->migratory_insertion Migratory Insertion product_complex Product-Pd(II)-H Complex migratory_insertion->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination (+ Base, - H-Base⁺Br⁻)

Caption: Simplified catalytic cycle of the Heck reaction.

Key Parameters for Optimization

The success of the Heck reaction with this compound is contingent upon the careful selection and optimization of several key parameters. The electron-rich nature of the dimethyloxazole ring can influence its reactivity compared to less substituted or electron-poor heterocycles.

Parameter Recommendation & Rationale Typical Range Reference
Palladium Precursor Pd(OAc)₂ is a common and effective air-stable precursor that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is another excellent choice.1-5 mol%[2]
Ligand Triphenylphosphine (PPh₃) is a standard and often effective ligand. For more challenging couplings, bulky electron-rich phosphines like P(t-Bu)₃ or bidentate ligands such as dppf can be beneficial.2-10 mol% (phosphine to Pd ratio of 2:1 to 4:1)[2]
Base An inorganic base like K₂CO₃ or NaOAc is often sufficient. Organic bases such as triethylamine (Et₃N) can also be used. The choice of base can significantly impact the reaction rate and yield.1.5-3.0 equivalents[2]
Solvent Polar aprotic solvents like DMF, DMAc, or NMP are generally effective at the required reaction temperatures. Toluene or acetonitrile can also be suitable depending on the specific substrates.---[2]
Temperature Heck reactions typically require elevated temperatures to drive the catalytic cycle.80-140 °C[2]
Alkene Substrate Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.1.1-2.0 equivalents[2]

Detailed Experimental Protocol

This protocol provides a general starting point for the Heck coupling of this compound with a generic alkene (e.g., styrene or an acrylate). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Alkene Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe, followed by the alkene substrate.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkenyl-4,5-dimethyloxazole.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Combine solid reagents in a Schlenk flask inert 2. Establish inert atmosphere (evacuate/backfill) setup->inert add_reagents 3. Add anhydrous solvent and alkene inert->add_reagents heat 4. Heat to 120 °C with stirring add_reagents->heat monitor 5. Monitor reaction progress (TLC/GC-MS) heat->monitor cool 6. Cool to room temperature monitor->cool extract 7. Dilute, wash with water and brine cool->extract dry 8. Dry and concentrate organic layer extract->dry purify 9. Purify by column chromatography dry->purify

Caption: Experimental workflow for the Heck reaction.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents. Consider a different palladium precursor or ligand.
Low reaction temperatureIncrease the temperature in increments of 10 °C.
Formation of Side Products Isomerization of the alkene productShorter reaction times can sometimes minimize this. The addition of certain additives like silver salts has been reported to suppress isomerization in some cases.
Homocoupling of the oxazoleThis can occur at high temperatures or with certain catalyst systems. Lowering the temperature or changing the ligand may help.
Catalyst Decomposition (black precipitate) High temperature, presence of oxygenEnsure a rigorously inert atmosphere. Consider a more robust ligand or a lower reaction temperature if feasible.

Conclusion

The Heck reaction is a powerful and versatile tool for the C2-alkenylation of this compound. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently synthesize a wide range of novel oxazole derivatives. The protocol provided in this document serves as a robust starting point for developing specific applications in drug discovery and materials science.

References

  • Benchchem. Application Notes and Protocols: Heck Reaction Protocol for 3-Bromoquinoline. Benchchem.com. Accessed January 14, 2026.
  • de Léséleuc, M., et al. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • Wikipedia. (2023). Heck reaction. In Wikipedia. Retrieved January 14, 2026, from [Link].

  • Organic Chemistry Portal. Heck Reaction. organic-chemistry.org. Accessed January 14, 2026.
  • Larhed, M., & Hallberg, A. (2001). Microwave-Assisted High-Speed Palladium-Catalyzed C−C and C−N Bond Formation. In Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, Inc.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
  • Whitcombe, N. J., et al. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.

Sources

Introduction: The Strategic Importance of C–N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethyloxazole

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[4][5] Its development provided a more versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[1] This guide provides a detailed examination and a robust protocol for the application of this reaction to a specific, high-value substrate class: the coupling of amines with this compound to generate N-aryl-4,5-dimethyloxazol-2-amines, key scaffolds in medicinal chemistry.[6][7][8]

The Engine of C–N Coupling: Understanding the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A deep understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle proceeds through three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step forms a Pd(II) intermediate.[9][10][11] The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes this otherwise challenging step, especially for electron-rich heteroaryl halides.[1]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[3][12]

  • Reductive Elimination : This is the final, product-forming step. The C–N bond is formed as the N-arylated oxazole product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][3][9]

Buchwald_Hartwig_Cycle cluster_inputs cluster_outputs Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArylHalide This compound (Ar-X) ArylHalide->OxAdd Amine Amine (R₂NH) Amine->OxAdd Base Base Base->OxAdd (-H⁺, -X⁻) Product N-Aryl Oxazole (Ar-NR₂) Amido Palladium Amido Complex L-Pd(II)(Ar)(NR₂) OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Amido->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of coupling with a heteroaryl halide like this compound is not accidental; it is the result of rational selection of each reaction component. Five-membered heteroaryl halides can be challenging substrates, sometimes leading to catalyst deactivation or slow reductive elimination.[4] Therefore, a carefully optimized system is required.

  • The Palladium Precatalyst : While simple salts like Pd(OAc)₂ can be used, modern palladacycle "precatalysts" (e.g., Buchwald's G3 or G4 precatalysts) are often superior.[13][14] These are air-stable complexes that efficiently generate the active, monoligated L-Pd(0) species upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[14]

  • The Ligand: The Catalyst's Director : The ligand is arguably the most critical component. For challenging heteroaryl couplings, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][5] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) provide the steric bulk to promote reductive elimination and the electron-donating character to facilitate oxidative addition. Their use has proven effective for a wide array of functionalized aryl and heteroaryl substrates.[4]

  • The Base: The Proton Manager : The base's primary role is to deprotonate the amine, making it a more potent nucleophile for the palladium center.[3][9] For couplings in nonpolar aprotic solvents like toluene or dioxane, strong alkoxide bases such as sodium tert-butoxide (NaOt-Bu) are highly effective.[12][15] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, especially for substrates with base-sensitive functional groups, but may require higher temperatures.[14]

  • The Solvent: The Reaction Environment : The choice of solvent influences reagent solubility and can impact the stability and reactivity of catalytic intermediates.[16][17] Anhydrous, non-polar aprotic solvents like toluene and 1,4-dioxane are most commonly employed and have a proven track record of success.[9][15] They are generally poor coordinators to the palladium center, preventing unwanted inhibition of the catalyst.

Optimized Protocol: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the coupling of an amine with this compound. Note: This reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos, if not using a precatalyst that includes it)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Reaction vessel (e.g., oven-dried Schlenk tube or vial with a PTFE-lined cap)

  • Magnetic stir bar

Step-by-Step Procedure:

  • Vessel Preparation : To an oven-dried Schlenk tube containing a magnetic stir bar, add the this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Catalyst Addition : In the glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the complete removal of oxygen.[18]

  • Solvent Addition : Add anhydrous toluene (5 mL) via a syringe.

  • Reaction : Place the sealed reaction vessel into a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours, depending on the amine's reactivity.

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of celite to remove palladium residues, washing the pad with additional ethyl acetate.[18]

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 4,5-dimethyloxazol-2-amine product.

Data Summary: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the amination of this compound. Yields are representative and will vary based on the specific amine used.

EntryAmine (1.2 equiv)Catalyst (mol%)Base (1.4 equiv)SolventTemp (°C)Time (h)Expected Yield
1AnilineXPhos Pd G3 (2%)NaOt-BuToluene10012Good to Excellent
2MorpholineXPhos Pd G3 (2%)NaOt-BuToluene1008Excellent
3n-ButylamineRuPhos Pd G3 (2%)NaOt-BuToluene11018Good
42-AminopyridineXPhos Pd G3 (3%)K₃PO₄Dioxane11024Moderate to Good

Field-Proven Insights & Troubleshooting

  • Incomplete Conversion : If the reaction stalls, consider adding a fresh portion of the catalyst (0.5-1.0 mol%). Ensure the solvent is truly anhydrous and the system is free of oxygen.

  • Hydrodehalogenation : Formation of 4,5-dimethyloxazole (the debrominated starting material) can occur as a side reaction. This is often minimized by using highly active catalyst systems and ensuring the amine concentration is sufficient.[1]

  • Challenging Amines : For less nucleophilic amines (e.g., electron-deficient anilines or some heteroaryl amines), higher catalyst loadings (up to 5 mol%), higher temperatures, or switching to a stronger base/ligand combination may be necessary.

  • Purification : The N-aryl oxazole products are often basic. Care should be taken during chromatography, as tailing can occur on silica gel. A small amount of triethylamine (0.1-1%) can be added to the eluent to mitigate this issue.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Gagnon, A., & Bédard, A. C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Norrby, P. O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • ResearchGate. (2019). Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]

  • Ahsan, M. J., et al. (2016). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Bioinorganic Chemistry and Applications. [Link]

  • Ahsan, M. J., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]

  • ResearchGate. (2016). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. [Link]

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Application Note: 2-Bromo-4,5-dimethyloxazole as a Versatile Synthon for Novel Anilide Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 2-Bromo-4,5-dimethyloxazole as a key building block in the synthesis of novel anilide- and carboxamide-based agrochemicals. Oxazole derivatives are a critical scaffold in modern chemical sciences, recognized for their presence in a wide array of biologically active molecules, including fungicides.[1] Halogenated oxazoles, in particular, serve as exceptionally versatile intermediates, where the bromine atom provides a reactive handle for extensive molecular elaboration through cross-coupling and substitution reactions.[1] This note provides a comprehensive overview, mechanistic insights, and detailed protocols for leveraging this compound in the development of potential next-generation fungicides, modeled on the successful Succinate Dehydrogenase Inhibitor (SDHI) class of active ingredients.

Introduction: The Strategic Value of the Oxazole Moiety in Agrochemical Design

The search for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a paramount objective in crop protection research. Heterocyclic compounds form the backbone of many successful commercial products, and the oxazole ring is a privileged structure within this chemical space. Its unique electronic properties and potential for hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets.

The introduction of a bromine atom at the 2-position of the 4,5-dimethyloxazole core transforms a relatively inert heterocycle into a powerful synthetic intermediate. This C-Br bond is amenable to a variety of transformations, most notably organometallic reactions that allow for the introduction of new functional groups. This application note will focus on the conversion of the 2-bromo position into a carboxylic acid derivative, which can then be coupled with various anilines to produce a library of novel agrochemical candidates. This strategy is analogous to the synthesis of established anilide fungicides like Thifluzamide, demonstrating a field-proven pathway to potent active ingredients.[2][3][4]

Core Synthetic Strategy: From Bromo-Oxazole to Anilide Fungicide

The primary application of this compound in this context is its role as a precursor to 4,5-dimethyloxazole-2-carboxamides. The overall synthetic workflow is a three-stage process designed for efficiency and modularity, allowing for the late-stage introduction of diverse aniline fragments.

  • Carboxylation: The bromo-oxazole is converted into an oxazole-2-carboxylic acid via a lithiation-carboxylation sequence. This step is critical as it installs the necessary functionality for amide coupling.

  • Activation: The resulting carboxylic acid is activated to facilitate amide bond formation. Direct condensation with anilines is often slow and inefficient.[5][6] Conversion to a more reactive species, such as an acyl chloride, is the preferred industrial method.[4]

  • Amide Coupling: The activated oxazole is coupled with a substituted aniline to yield the final N-aryl carboxamide product.

This logical flow is visualized in the workflow diagram below.

G cluster_legend Workflow Legend A This compound C 4,5-Dimethyloxazole-2-carboxylic Acid A->C Carboxylation Step 1 B 1. n-BuLi, THF, -78°C 2. CO2 (s) 3. H3O+ workup E 4,5-Dimethyloxazole-2-carbonyl Chloride C->E Activation Step 2 D SOCl2 or (COCl)2 Reflux G Target Anilide Agrochemical (e.g., N-Aryl-4,5-dimethyloxazole-2-carboxamide) E->G Amide Coupling Step 3 F Substituted Aniline Base (e.g., Et3N), Solvent Key1 Key Intermediate Key2 Reaction Conditions

Caption: General synthetic workflow from this compound to target anilide.

Mechanistic Considerations: The Chemistry Behind the Synthesis

A deep understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Carboxylic Acid Activation and Amide Bond Formation

The cornerstone of this entire synthetic strategy is the formation of the amide bond. The direct reaction between a carboxylic acid and an amine is thermodynamically favorable but kinetically slow due to the formation of a stable carboxylate-ammonium salt. Activation of the carboxylic acid is therefore essential.[5] Conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂) creates a highly electrophilic carbonyl carbon.

The subsequent coupling with an aniline proceeds via a Nucleophilic Acyl Substitution mechanism. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the highly stable amide C-N bond.[6][7]

Caption: Mechanism of amide bond formation via an acyl chloride intermediate.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model agrochemical candidate, N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-4,5-dimethyloxazole-2-carboxamide , using this compound as the starting material.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents are hazardous and should be handled with care.

Protocol 1: Synthesis of 4,5-Dimethyloxazole-2-carboxylic Acid (Intermediate I)
  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum, add this compound (5.0 g, 26.3 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 11.6 mL of a 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in small portions. A vigorous reaction will be observed.

  • Quench: Once the addition is complete, allow the mixture to slowly warm to room temperature overnight. Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford Intermediate I as a white crystalline solid.

Protocol 2: Synthesis of 4,5-Dimethyloxazole-2-carbonyl Chloride (Intermediate II)
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl), place 4,5-dimethyloxazole-2-carboxylic acid (Intermediate I , 3.0 g, 21.3 mmol).

  • Reaction: Add thionyl chloride (15 mL, 205 mmol) to the flask. Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours.[4] The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude oil, Intermediate II , is typically used in the next step without further purification.

Protocol 3: Synthesis of N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-4,5-dimethyloxazole-2-carboxamide (Final Product)
  • Setup: In a 250 mL round-bottom flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (7.5 g, 20.2 mmol) and triethylamine (1.2 eq, 3.4 mL, 24.2 mmol) in 80 mL of acetonitrile.

  • Addition: Dissolve the crude 4,5-dimethyloxazole-2-carbonyl chloride (Intermediate II , from the previous step) in 20 mL of acetonitrile and add it dropwise to the aniline solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC or LC-MS.[3]

  • Workup: After cooling, remove the solvent by distillation under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash successively with water (2 x 100 mL), 1 M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from ethanol to yield the final product as an off-white solid.

Data Summary

The following tables summarize the key compounds in the synthetic pathway and typical reaction parameters for the crucial amide coupling step.

Table 1: Key Compounds and Intermediates

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundthis compound StructureC₅H₆BrNO176.01
4,5-Dimethyloxazole-2-carboxylic Acid4,5-Dimethyloxazole-2-carboxylic Acid StructureC₆H₇NO₃141.12
N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-4,5-dimethyloxazole-2-carboxamideFinal Product StructureC₁₃H₉Br₂F₃N₂O₃498.03

Table 2: Representative Conditions for Amide Coupling (Protocol 3)

ParameterConditionRationale
Aniline Substrate 2,6-dibromo-4-(trifluoromethoxy)anilineA common building block in potent SDHI fungicides.
Solvent AcetonitrileA polar aprotic solvent that effectively dissolves reactants and is stable under reflux conditions.[3]
Base TriethylamineActs as an acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.
Temperature Reflux (~82 °C)Provides sufficient thermal energy to overcome the activation barrier for the reaction.
Typical Yield 75-85% (post-purification)Based on analogous literature preparations of anilide fungicides.[4]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel anilide-based agrochemicals. The synthetic route detailed herein, involving carboxylation, activation, and amide coupling, provides a robust and modular platform for generating extensive chemical libraries. By varying the aniline coupling partner, researchers can systematically explore the structure-activity relationship (SAR) to identify candidates with optimized fungicidal activity against a range of plant pathogens, such as those from the Rhizoctonia, Puccinia, and Ustilago genera.[8] This strategic approach underscores the power of halogenated heterocyclic building blocks in modern agrochemical discovery.

References

  • PubChem. Thifluzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. US6043262A - Thifluzamide with improved efficacy.
  • Chemistry For Everyone. What Is The Detailed Mechanism Of Amide Bond Formation? YouTube. [Link]

  • ResearchGate. Evolution of amide bond formation. [Link]

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  • MDPI. Amide Bond Activation of Biological Molecules. [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • PubMed. Synthesis and Antifungal Properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole Derivatives. [Link]

  • ResearchGate. Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

  • National Center for Biotechnology Information. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]

  • Google Patents.
  • PubMed Central. Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. [Link]

  • MDPI. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. [Link]

  • ResearchGate. Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][2][5][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]

  • ResearchGate. Scope of the meta-bromoaniline synthesis. [a] Reactions were performed... [Link]

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Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have led to its incorporation into a multitude of approved drugs and clinical candidates.[3] Oxazole-containing compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][3][4] The functionalization of the oxazole ring is therefore a critical endeavor in the pursuit of novel therapeutics.

This application note provides a comprehensive guide to the nucleophilic substitution on 2-bromo-4,5-dimethyloxazole, a versatile building block for the synthesis of diverse 2-substituted oxazole derivatives. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the substitution with amine, thiol, and alcohol nucleophiles.

Reaction Mechanisms: A Tale of Two Pathways

The substitution of the bromine atom at the C2 position of the oxazole ring primarily proceeds through two major mechanistic pathways: Nucleophilic Aromatic Substitution (SNAAr) and transition-metal-catalyzed cross-coupling. The choice of pathway is dictated by the nature of the nucleophile and the reaction conditions.

Nucleophilic Aromatic Substitution (SNAAr)

The SNAAr mechanism is a two-step process involving the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of the leaving group. The oxazole ring, while aromatic, is rendered susceptible to nucleophilic attack at the C2 position by the electron-withdrawing effect of the ring nitrogen atom.[5] The presence of a good leaving group, such as bromine, facilitates this reaction.

The reaction is initiated by the attack of the nucleophile on the C2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. The subsequent departure of the bromide ion restores the aromaticity of the oxazole ring, yielding the substituted product.

SNAAr_Mechanism

Transition-Metal-Catalyzed Cross-Coupling

For less reactive nucleophiles or when milder reaction conditions are required, transition-metal-catalyzed cross-coupling reactions are the methods of choice. The most prominent among these for C-N and C-O bond formation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds between aryl halides and a wide array of amine nucleophiles. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired 2-amino-oxazole and regenerate the Pd(0) catalyst.

  • Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds.[1] While traditional Ullmann conditions are often harsh, modern protocols utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions.[2][6] The mechanism is believed to involve the formation of a copper(I) alkoxide, thiolate, or amide, which then reacts with the aryl halide.[1]

Experimental Protocols

The following protocols are designed to be robust starting points for the nucleophilic substitution on this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination with Primary and Secondary Amines

This protocol details the palladium-catalyzed coupling of this compound with a generic amine.

Materials and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), Pd(OAc)₂ (2-5 mol%), and Xantphos (4-10 mol%).

  • Solvent Addition: Add anhydrous toluene or dioxane to the flask to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / XantphosA versatile and efficient catalyst system for C-N coupling with heteroaryl halides.
Base NaOtBu or Cs₂CO₃Strong, non-nucleophilic bases to facilitate the deprotonation of the amine.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Buchwald_Hartwig_Workflow

Protocol 2: Nucleophilic Aromatic Substitution with Thiols

This protocol describes the direct substitution of this compound with a thiol nucleophile.

Materials and Equipment:

  • This compound

  • Thiol

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the thiol (1.2 eq.) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (2.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Base K₂CO₃A mild base to deprotonate the thiol, forming the more nucleophilic thiolate.
Solvent DMF or DMSOPolar aprotic solvents that can solvate the ions and facilitate the SNAAr reaction.
Temperature 80-120 °CTo overcome the activation energy barrier for the nucleophilic attack.
Protocol 3: Ullmann Condensation with Alcohols

This protocol outlines the copper-catalyzed coupling of this compound with an alcohol.

Materials and Equipment:

  • This compound

  • Alcohol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or another suitable ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous toluene or N-methyl-2-pyrrolidone (NMP)

  • Sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry, sealed reaction tube under an inert atmosphere, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and K₃PO₄ (2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.), the alcohol (1.5-2.0 eq.), and anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 110-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand CuI / 1,10-PhenanthrolineA common and effective system for Ullmann C-O coupling.
Base K₃PO₄A non-nucleophilic base to deprotonate the alcohol.
Solvent Toluene or NMPHigh-boiling, non-protic solvents suitable for Ullmann reactions.
Temperature 110-140 °CHigher temperatures are often required for C-O bond formation via Ullmann condensation.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst and ligand.- Switch to a stronger base (e.g., NaOtBu for Buchwald-Hartwig).- Incrementally increase the reaction temperature.
Side Product Formation - Homocoupling of the starting material- Decomposition of starting material or product- Optimize catalyst and ligand loading.- Lower the reaction temperature and extend the reaction time.- Ensure the reaction is performed under a strict inert atmosphere.
Difficulty in Purification - Residual metal catalyst- Polar byproducts- For copper-catalyzed reactions, wash with aqueous ammonia.- For palladium-catalyzed reactions, filter through celite.- Employ a more polar eluent system for column chromatography.

Conclusion

The nucleophilic substitution on this compound is a versatile and powerful tool for the synthesis of a wide range of 2-substituted oxazole derivatives. By carefully selecting the reaction pathway—be it SNAAr or transition-metal-catalyzed cross-coupling—and optimizing the reaction conditions, researchers can efficiently access novel molecular scaffolds with significant potential in drug discovery and development. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of these important transformations.

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  • 4,5-dimethyl-2-propyl oxazole, 53833-32-2 - The Good Scents Company. (URL: [Link])

  • Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC. (URL: [Link])

  • 2-Ethyl-4,5-dimethyl oxazole - the NIST WebBook. (URL: [Link])

  • Copper catalyzed alcohol oxidation from Knochel and coworkers and Chen... - ResearchGate. (URL: [Link])

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (URL: [Link])

  • Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC - NIH. (URL: [Link])

  • Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Semantic Scholar. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (URL: [Link])

  • Showing Compound 2,4-Dimethyloxazole (FDB010955) - FooDB. (URL: [Link])

  • Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization - Beilstein Journals. (URL: [Link])

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - NIH. (URL: [Link])

  • Mechanism of Copper/Azodicarboxylate-Catalyzed Aerobic Alcohol Oxidation: Evidence for Uncooperative Catalysis - PubMed. (URL: [Link])

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (URL: [Link])

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides - MDPI. (URL: [Link])

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - MDPI. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4,5-dimethyloxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product. Our goal is to provide you with the expertise and practical insights needed to navigate the common challenges associated with this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the synthesis of this compound, providing a systematic approach to problem-solving.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I rectify this?

Answer: A low or nonexistent yield can be attributed to several factors, ranging from the quality of the starting materials to suboptimal reaction conditions. A logical, step-by-step investigation is the key to identifying and resolving the issue.

Potential Cause 1: Poor Quality or Degradation of Starting Materials

The primary precursor for this synthesis is often 2-Amino-4,5-dimethyloxazole. The purity of this starting material is paramount.

  • Expert Insight: The amino group on the oxazole ring is susceptible to oxidation and other side reactions if not stored properly. It is advisable to verify the purity of the 2-Amino-4,5-dimethyloxazole by NMR or LC-MS before use.

  • Recommended Actions:

    • Purity Verification: Analyze your starting material for any signs of degradation or impurities.

    • Purification: If impurities are detected, consider recrystallization or column chromatography of the starting material.

    • Fresh Reagents: Whenever possible, use freshly acquired or purified reagents.

Potential Cause 2: Inefficient Diazotization (Sandmeyer Reaction Pathway)

The conversion of the amino group to a diazonium salt is a critical step in the Sandmeyer reaction. This reaction is highly sensitive to temperature.[1][2]

  • Expert Insight: The diazonium salt intermediate is notoriously unstable at elevated temperatures. Loss of this intermediate through decomposition is a common reason for low yields.

  • Recommended Actions:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. Use an ice/salt bath for better temperature management.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to prevent localized overheating.

    • Monitoring: While direct monitoring of the diazonium salt can be challenging, ensuring the complete dissolution of the starting amine and observing for any premature gas evolution can be indicative.

Potential Cause 3: Suboptimal Bromination Conditions

Whether you are employing a Sandmeyer reaction or direct bromination of the oxazole ring, the conditions for introducing the bromine atom are crucial.

  • Expert Insight: In a Sandmeyer reaction, the choice of the copper(I) bromide (CuBr) source and the acidity of the medium are important.[3] For direct bromination, the reactivity of the brominating agent and potential for over-bromination must be considered.[4][5]

  • Recommended Actions:

    • For Sandmeyer Reaction:

      • Ensure the CuBr is active. If it has a greenish tint, it may be oxidized to Cu(II). Consider washing with a reducing agent or using freshly prepared CuBr.

      • The diazonium salt solution should be added slowly to the CuBr solution to maintain a catalytic concentration of Cu(I).[1]

    • For Direct Bromination (e.g., of 4,5-dimethyloxazole):

      • Use a milder brominating agent like N-bromosuccinimide (NBS) to improve selectivity and reduce the formation of di-brominated byproducts.[5]

      • Carefully control the stoichiometry of the brominating agent to be as close to a 1:1 molar ratio as possible.

Troubleshooting Workflow for Low Yield

start Low or No Yield purity_check Verify Purity of 2-Amino-4,5-dimethyloxazole start->purity_check diazotization Optimize Diazotization Step purity_check->diazotization Purity Confirmed sub_purity Impurities Found purity_check->sub_purity bromination Optimize Bromination Conditions diazotization->bromination Diazotization Optimized sub_diazotization Temperature Control Issue diazotization->sub_diazotization workup Assess Workup & Purification bromination->workup Bromination Optimized sub_bromination Low Conversion/ Side Reactions bromination->sub_bromination sub_workup Product Loss workup->sub_workup sol_purity Purify Starting Material or Use New Batch sub_purity->sol_purity sol_diazotization Maintain 0-5 °C, Slow NaNO₂ Addition sub_diazotization->sol_diazotization sol_bromination Check CuBr Activity (Sandmeyer) or Use NBS (Direct) sub_bromination->sol_bromination sol_workup Optimize Extraction pH & Solvent Choice sub_workup->sol_workup

Caption: A flowchart for troubleshooting low product yield.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in my NMR/MS analysis. How can I identify and eliminate these impurities?

Answer: The presence of impurities is a common challenge, often stemming from side reactions or incomplete conversion. Identifying the nature of the impurity is the first step toward devising an effective purification strategy.

Potential Impurity 1: Unreacted Starting Material (2-Amino-4,5-dimethyloxazole)

  • Identification: This will have a different polarity on TLC and distinct NMR signals (e.g., presence of N-H protons) and a different molecular weight in MS.

  • Cause: Incomplete reaction due to insufficient reagents, poor mixing, or incorrect temperature.

  • Solution:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction until all the starting material is consumed.

    • Stoichiometry: Ensure a slight excess of the diazotizing and brominating agents.

    • Purification: Unreacted starting material can often be removed by column chromatography.

Potential Impurity 2: Over-brominated or Isomeric Products

  • Identification: Mass spectrometry will show peaks corresponding to the addition of more than one bromine atom. Isomeric products (e.g., bromination on the methyl groups) can be identified by careful analysis of the NMR spectrum.

  • Cause: Excessively harsh brominating conditions (e.g., using Br₂ directly) or elevated temperatures.

  • Solution:

    • Milder Reagents: Switch to a more selective brominating agent like NBS.[5]

    • Temperature Control: Perform the bromination at a lower temperature to enhance selectivity.

    • Stoichiometric Control: Use no more than 1.05 equivalents of the brominating agent.

Potential Impurity 3: Phenolic Byproducts

  • Identification: In the Sandmeyer pathway, the diazonium salt can react with water to produce a hydroxylated oxazole. This impurity will have a significantly different polarity and a characteristic -OH signal in the NMR.

  • Cause: Allowing the diazonium salt solution to warm up or sit for an extended period before the addition of the copper(I) bromide.

  • Solution:

    • Use Immediately: Use the freshly prepared, cold diazonium salt solution immediately in the subsequent bromination step.

    • Anhydrous Conditions: While the initial diazotization is aqueous, minimizing excess water in the bromination step can be beneficial.

Potential Impurity Identification Method Primary Cause Recommended Solution
2-Amino-4,5-dimethyloxazoleTLC, NMR, LC-MSIncomplete ReactionMonitor reaction to completion; Column chromatography
Di-bromo-4,5-dimethyloxazoleMS (M+2, M+4 peaks)Harsh brominating agentUse NBS; Control stoichiometry
4,5-bis(bromomethyl)oxazoleNMR (disappearance of methyl singlets)Radical brominationAvoid radical initiators; Use ionic conditions
2-Hydroxy-4,5-dimethyloxazoleTLC, NMR (-OH peak)Decomposition of diazonium saltUse diazonium salt immediately at 0-5 °C

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The Sandmeyer reaction, starting from 2-Amino-4,5-dimethyloxazole, is a robust and widely used method for introducing a bromine atom at the 2-position of the oxazole ring.[1][6] This method generally offers high regioselectivity. The key to success lies in the careful control of the diazotization temperature and the quality of the copper(I) bromide catalyst.[3]

Q2: Can I use direct bromination with NBS instead of the Sandmeyer reaction?

A2: Yes, direct bromination of 4,5-dimethyloxazole using N-Bromosuccinimide (NBS) is a viable alternative. Oxazoles can undergo electrophilic substitution, and the C2 position is often susceptible to attack.[7][8] However, you must carefully optimize the reaction conditions (solvent, temperature) to ensure selectivity for the 2-position and avoid bromination of the methyl groups or the C4/C5 positions of the ring.

Q3: What is the mechanism of the Sandmeyer reaction for this synthesis?

A3: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. The key steps are:

  • Diazotization: The 2-amino group reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) to form a stable diazonium salt.

  • Single Electron Transfer: Copper(I) donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas (N₂).

  • Halogen Transfer: The aryl radical abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final this compound product.[1]

Sandmeyer Reaction Mechanism

A 2-Amino-4,5-dimethyloxazole B Diazonium Salt A->B NaNO₂, HBr 0-5 °C C Aryl Radical + N₂ B->C + Cu(I)Br - Cu(II)Br₂ D This compound C->D + Cu(II)Br₂ Cu1 Cu(I)Br D->Cu1 Regenerates Cu2 Cu(II)Br₂ Cu2->Cu1

Caption: A simplified workflow of the Sandmeyer reaction.

Q4: What are the best practices for the purification of this compound?

A4: After the reaction workup (extraction with an organic solvent like ethyl acetate or dichloromethane), the crude product often requires further purification.

  • Column Chromatography: This is the most effective method for removing both more polar and less polar impurities. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) typically provides good separation.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an efficient way to obtain highly pure material.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are essential:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.

  • Brominating Agents: Bromine and reagents like NBS are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Copper Salts: Copper salts are toxic. Avoid inhalation and skin contact.

  • Pressure Build-up: The Sandmeyer reaction evolves nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

Experimental Protocol: Sandmeyer Bromination of 2-Amino-4,5-dimethyloxazole

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Amino-4,5-dimethyloxazole

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4,5-dimethyloxazole (1.0 eq) in 48% HBr.

    • Cool the mixture to 0-5 °C in an ice/salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Bromination:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in a minimal amount of 48% HBr.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution via a dropping funnel. Vigorous evolution of nitrogen gas should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour or until gas evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.
  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Wikipedia. (n.d.). Oxazole.

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Technical Support Center: Purification of 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-4,5-dimethyloxazole. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our aim is to equip you with the necessary knowledge to confidently and efficiently obtain high-purity this compound for your research and development endeavors.

Understanding the Compound: Physicochemical Properties

While specific experimental data for this compound is not extensively documented, we can infer its properties from closely related analogs and predictive models.

PropertyPredicted/Inferred ValueSource/Rationale
Boiling Point 216.5 ± 43.0 °CPredicted value[1]. Analogs suggest it is likely a liquid or low-melting solid.
Melting Point Likely lowInferred from analogs like 4,5-dimethyl-2-propyloxazole (59 °C)[2].
Solubility Soluble in common organic solventsBased on the general solubility of bromo-heterocycles and related oxazoles[3]. Expected to be soluble in ethers, esters, and chlorinated solvents.
Appearance Colorless to pale yellow liquid or solidBased on observations of similar oxazole derivatives[2][4].

Diagram: Purification Workflow Overview

Below is a generalized workflow for the purification of this compound, highlighting the key decision points and techniques.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 4,5-Dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the bromination of 4,5-dimethyloxazole in their synthetic workflows. As a key building block, the selective synthesis of 2-bromo-4,5-dimethyloxazole is often critical. However, the inherent reactivity of the oxazole core and its substituents can lead to a variety of side reactions.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you anticipate, identify, and resolve common issues encountered during this transformation. Our goal is to explain the causality behind these side reactions and provide robust, self-validating protocols to ensure the integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the chemistry of 4,5-dimethyloxazole and its bromination.

Q1: What is the expected major product from the electrophilic bromination of 4,5-dimethyloxazole?

A1: The expected major product is This compound . The oxazole ring is an electron-rich heterocycle. While electrophilic substitution on the parent oxazole ring can be challenging, the presence of two electron-donating methyl groups at the C4 and C5 positions activates the ring.[1][2] With these positions blocked, electrophilic attack preferentially occurs at the C2 position, which is the most acidic and a common site for deprotonation and subsequent reactions.[3][4][5]

Q2: What are the most common brominating agents for this reaction, and which is recommended?

A2: Several reagents can be used, including molecular bromine (Br₂) and N-Bromosuccinimide (NBS). We strongly recommend NBS for its versatility and milder reaction conditions.[6] NBS can act as a source for both electrophilic bromine (Br⁺) in polar solvents and radical bromine (Br•) under radical conditions (e.g., in CCl₄ with light or a radical initiator).[6] This dual reactivity is a critical factor in controlling the reaction's outcome and preventing side reactions, as detailed in the troubleshooting section.

Q3: What are the general stability concerns for the oxazole ring that I should be aware of during reactions and workup?

A3: The oxazole ring, while aromatic, is susceptible to degradation under certain conditions. Key concerns include:

  • Hydrolysis: The ring can undergo cleavage under either strong acidic or basic conditions, particularly during aqueous workup.[2]

  • Oxidation: Strong oxidizing agents can cause the ring to open, often leading to the formation of imides or other cleavage products.[2][5]

  • Photolysis: Exposure to UV light can induce rearrangements and degradation.[2] It is generally advisable to protect oxazole-containing reactions from direct light.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section is formatted to directly address specific experimental issues.

Issue 1: My analysis (GC-MS, LC-MS) shows products with masses corresponding to di- or tri-brominated species.

This is one of the most common issues and points to a loss of selectivity. The cause is almost always a deviation into an unintended reaction pathway.

  • Primary Cause: Radical Bromination on Methyl Substituents

    The most likely cause is a radical-mediated reaction on the C4 or C5 methyl groups. This is known as a Wohl-Ziegler reaction, where NBS acts as a source of bromine radicals.[6] This pathway competes directly with the desired electrophilic aromatic substitution on the ring.

    • Causality: This side reaction is promoted by:

      • Non-polar solvents (e.g., carbon tetrachloride, CCl₄).

      • The presence of radical initiators (e.g., AIBN, benzoyl peroxide).

      • Exposure to UV light .

      • High temperatures , which can favor homolytic cleavage of the N-Br bond.

  • Visualizing the Competing Pathways

  • Solutions to Prevent Bromination on Methyl Groups

Corrective ActionScientific Rationale
Use a Polar Aprotic Solvent Solvents like DMF or acetonitrile (MeCN) promote the heterolytic cleavage of the N-Br bond in NBS, generating an electrophilic bromine source (Br⁺ equivalent) required for the desired reaction. [7]
Exclude Light and Initiators Conduct the reaction in a flask wrapped in aluminum foil and ensure no radical initiators are present. This actively suppresses the radical pathway.
Maintain Strict Temperature Control Run the reaction at a controlled, often lower, temperature (e.g., 0 °C to room temperature). Exothermic reactions or excessive heating can initiate radical formation.
Control Stoichiometry Use a slight excess, but not a large excess, of NBS (e.g., 1.05-1.1 equivalents). A large excess can drive the formation of multiple side products once the primary product is formed.
Issue 2: My reaction yield is very low, and the crude TLC shows significant baseline material or multiple polar spots that are difficult to isolate.

This often indicates that the oxazole ring itself is not surviving the reaction conditions.

  • Primary Cause: Oxazole Ring Cleavage

    Low yields accompanied by a complex mixture of unidentified polar products are classic signs of ring degradation. This can happen through two main mechanisms:

    • Oxidative Cleavage: NBS is not only a brominating agent but also an oxidant. [8][9]Under certain conditions, it can oxidize the electron-rich oxazole ring, leading to fragmentation.

    • Acid-Catalyzed Hydrolysis: The bromination reaction produces succinimide as a byproduct. More importantly, if any HBr is formed (e.g., through radical side reactions), it can catalyze the hydrolysis of the oxazole ring during the reaction or, more commonly, during an aqueous workup. [2]

  • Visualizing the Ring Cleavage Problem

    Caption: Factors leading to oxazole ring cleavage.

  • Solutions to Prevent Ring Cleavage

Corrective ActionScientific Rationale
Use a Non-Nucleophilic Base Adding a mild, non-nucleophilic base like pyridine or 2,6-lutidine can scavenge any acidic byproducts (e.g., HBr) that form, preventing acid-catalyzed degradation.
Maintain Low Temperature Keeping the reaction cold (e.g., 0 °C) minimizes the rate of both oxidative degradation and potential hydrolysis.
Anhydrous Conditions Ensure all reagents and solvents are dry to prevent premature hydrolysis during the reaction itself.
Careful Workup During workup, quench the reaction with a mild reducing agent (e.g., sodium thiosulfate solution) to destroy any remaining NBS. Use a buffered or weakly basic aqueous solution (e.g., saturated NaHCO₃) for the initial wash to avoid exposing the product to acidic conditions.
Section 3: Recommended Protocol for Selective C2-Bromination

This protocol is designed to maximize the yield of this compound by favoring the electrophilic substitution pathway and minimizing side reactions.

Materials:

  • 4,5-Dimethyloxazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 4,5-dimethyloxazole (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution under an inert atmosphere (N₂ or Ar) for 15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Add recrystallized NBS (1.05 eq) to the cooled solution in small portions over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Scientist's Note: Using recrystallized NBS is crucial as impure, yellowish NBS can contain bromine and acid impurities that promote side reactions. [6]4. Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS (a typical reaction time is 1-3 hours).

  • Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold saturated aqueous sodium thiosulfate solution to quench any unreacted NBS.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove DMF and acidic byproducts, followed by brine (1x).

    • Scientist's Note: The NaHCO₃ wash is critical for preventing acid-catalyzed hydrolysis of the product during workup and concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield pure this compound.

Section 4: Troubleshooting Workflow

Use this decision tree to diagnose and solve issues during the bromination of 4,5-dimethyloxazole.

TroubleshootingWorkflow start Start: Reaction Complete check_tlc Analyze Crude Product (TLC, LC-MS, GC-MS) start->check_tlc outcome_good Good Conversion Clean Spot check_tlc->outcome_good [Clean] outcome_bad_mixture Low Yield Complex Mixture check_tlc->outcome_bad_mixture [Complex] outcome_bad_sideproduct High MW Side Product(s) check_tlc->outcome_bad_sideproduct [Side Products] end_good Proceed to Purification outcome_good->end_good cause_cleavage Probable Cause: Ring Cleavage outcome_bad_mixture->cause_cleavage cause_radical Probable Cause: Radical Bromination outcome_bad_sideproduct->cause_radical solution_cleavage Solution: - Use non-nucleophilic base - Ensure anhydrous conditions - Buffer workup (NaHCO3) - Maintain low temp. cause_cleavage->solution_cleavage solution_radical Solution: - Use polar aprotic solvent (DMF) - Exclude light - Check for radical initiators - Control temp. cause_radical->solution_radical

Caption: A decision tree for troubleshooting experimental results.

References
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Oxazole. Wikipedia. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Organic Chemistry Portal. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. Royal Society of Chemistry. [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide as an oxidant for the transition-metal-free synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. Semantic Scholar. [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. ACS Publications. [Link]

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. Organic Process Research & Development. [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]

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Technical Support Center: Optimization of Suzuki Coupling with 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 2-bromo-4,5-dimethyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Introduction: The Nuances of Heteroaryl Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, when working with heteroaryl halides like this compound, unique challenges can arise. The presence of heteroatoms (nitrogen and oxygen) in the oxazole ring can lead to catalyst inhibition by coordinating with the palladium center, complicating the reaction.[3] This guide provides a structured approach to overcoming these challenges and achieving high-yield, reproducible results.

Core Troubleshooting and FAQs

This section addresses the most common issues encountered during the Suzuki coupling of this compound, presented in a direct question-and-answer format.

Issue 1: Low or No Yield

Question: My reaction shows low conversion, with significant unreacted this compound remaining. What are the primary causes and how can I fix this?

Answer: Low conversion is typically a symptom of an inefficient catalytic cycle, often stemming from issues with catalyst activation, stability, or the reactivity of the coupling partners.

Troubleshooting Steps:

  • Evaluate the Catalyst and Ligand System: The choice of palladium source and ligand is paramount. While general-purpose catalysts like Pd(PPh₃)₄ can work, heteroaryl couplings often benefit from more specialized systems.[4]

    • Causality: The oxidative addition of the Pd(0) catalyst to the C-Br bond is a critical step.[5] Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate this step, especially for less reactive halides.[6][7][8] They also promote catalyst stability and prevent the formation of inactive palladium black.[9]

    • Recommendation: If using a simple catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, consider switching to a pre-catalyst system with a bulky, electron-rich ligand. A good starting point is [Pd(OAc)₂ + SPhos] or an XPhos palladacycle pre-catalyst.[7]

  • Assess Base and Solvent Choice: The base is not merely a spectator; it plays a crucial role in activating the boronic acid for the transmetalation step.[10]

    • Causality: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transfer of the organic group to the palladium center.[5] The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).

    • Recommendation: A common and effective combination is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or DMF/water (typically in ratios from 4:1 to 10:1).[11][12] For base-sensitive substrates, milder bases like Cs₂CO₃ can be beneficial.[13][14] If water is problematic, anhydrous conditions with a base like K₃PO₄ can be attempted, though a small amount of water is sometimes necessary for efficient coupling.[6]

  • Check Reagent Quality and Reaction Atmosphere: The Suzuki coupling is sensitive to impurities and oxygen.

    • Causality: Oxygen can lead to the oxidation of the phosphine ligands and the homocoupling of boronic acids, consuming the nucleophile and deactivating the catalyst.[9][15] Boronic acids can degrade over time, forming inactive boroxines, especially if they are not stored properly.[16]

    • Recommendation: Ensure the boronic acid is fresh or has been stored under inert gas in a desiccator. Use anhydrous solvents and thoroughly degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[17] Maintain a positive pressure of inert gas throughout the reaction.

Issue 2: Formation of Side Products

Question: My LC-MS analysis shows the desired product, but also significant impurities, such as homocoupled boronic acid or dehalogenated starting material. How can I suppress these side reactions?

Answer: Side product formation points to competing reaction pathways that consume your starting materials or intermediates. Understanding their origin is key to suppression.

Troubleshooting Steps:

  • Minimizing Homocoupling: The formation of a biaryl product derived from two molecules of your boronic acid is a common side reaction.

    • Causality: This is primarily caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid, often mediated by the palladium catalyst.[15][16] Using a Pd(II) pre-catalyst can also lead to initial homocoupling as the Pd(II) is reduced to the active Pd(0) state.[16]

    • Recommendation: Rigorous degassing of the solvent and reaction vessel is critical.[17] Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring rapid reduction of a Pd(II) source can also help.

  • Preventing Protodeboronation: This is the protonolysis of the boronic acid, which converts it into the corresponding arene, effectively removing it from the reaction.

    • Causality: This side reaction is prevalent with electron-rich or certain heteroaryl boronic acids and is facilitated by the presence of water and elevated temperatures.[15][16]

    • Recommendation: Use anhydrous solvents where possible. If an aqueous base is required, minimize the amount of water. Alternatively, using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can significantly reduce protodeboronation.[7][15]

  • Suppressing Dehalogenation: This occurs when the this compound is reduced to 4,5-dimethyloxazole.

    • Causality: After oxidative addition, the resulting organopalladium intermediate can undergo a reaction that introduces a hydride ligand, leading to reductive elimination of the dehalogenated product.[16] This can be promoted by certain solvents or bases.

    • Recommendation: Changing the solvent system or switching to a non-coordinating base can sometimes mitigate this issue.[15]

Visualizing the Core Process & Troubleshooting Logic

A clear understanding of the Suzuki catalytic cycle and a logical troubleshooting workflow are essential for success.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) (Organopalladium Intermediate) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)L₂(R²) (Diorganopalladium Complex) Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (this compound) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) + Base R2B->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Starting Material (SM) Consumed? start->check_sm no_consumption No SM Consumption: Inefficient Oxidative Addition check_sm->no_consumption No sm_consumed SM Consumed, Low Product: Side Reactions Dominating check_sm->sm_consumed Yes solution_cat Solution: 1. Switch to bulky, electron-rich   ligand (e.g., SPhos, XPhos). 2. Increase temperature. 3. Check catalyst activity. no_consumption->solution_cat check_side_products Identify Main Side Product sm_consumed->check_side_products homocoupling Homocoupling of Boronic Acid check_side_products->homocoupling Biaryl of R² deboronation Protodeboronation check_side_products->deboronation R²-H decomposition Decomposition check_side_products->decomposition Complex Mixture/ Baseline solution_homo Solution: 1. Rigorously degas solvent. 2. Ensure strict inert atmosphere. 3. Use fresh Pd(0) source. homocoupling->solution_homo solution_deboro Solution: 1. Use anhydrous solvent. 2. Use boronic ester or   trifluoroborate salt. 3. Use fresh boronic acid. deboronation->solution_deboro solution_decomp Solution: 1. Lower reaction temperature. 2. Screen different bases/solvents. decomposition->solution_decomp

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Recommended Protocols and Conditions

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale & Key Considerations
Palladium Source Pd(dppf)Cl₂ or Pd(OAc)₂Pd(dppf)Cl₂ is a reliable air-stable pre-catalyst. Pd(OAc)₂ is cheaper but requires in-situ reduction.[16]
Ligand SPhos or XPhosBulky, electron-rich ligands are often superior for heteroaryl couplings, accelerating oxidative addition and reductive elimination.[7]
Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging couplings, but start low to minimize cost and residual palladium.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)K₃PO₄ is often effective in challenging couplings. K₂CO₃ is a standard, cost-effective choice.[5][7]
Solvent 1,4-Dioxane/H₂O (4:1) or DMFDioxane is a common choice. DMF can be useful for substrates with poor solubility.[16]
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates, but can also increase side reactions.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and side reactions like homocoupling.[15][17]
Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point. Optimization may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv.)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Standard laboratory glassware, inert gas line (Ar or N₂), and purification supplies

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Inerting the Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 solvent ratio and a substrate concentration of approximately 0.1 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Check for the consumption of the starting material, typically after 2-12 hours.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.[5][18]

This comprehensive guide provides a foundational understanding and practical solutions for optimizing the Suzuki coupling of this compound. By systematically addressing catalyst selection, reaction conditions, and potential side reactions, researchers can significantly improve the efficiency and reproducibility of this valuable transformation.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Hkiri, S., Touil, S., Samarat, A., & Sémeril, D. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Ignited Minds Journals. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole.
  • PubMed. (n.d.). Suzuki Coupling of Oxazoles.
  • The University of Manchester. (2006). Suzuki coupling of oxazoles. Research Explorer.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.

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Technical Support Center: Overcoming Catalyst Deactivation in 2-Bromo-4,5-dimethyloxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 2-bromo-4,5-dimethyloxazole. As a key building block in medicinal chemistry, successful and efficient coupling of this substrate is critical. This resource is designed to help you diagnose problems, implement effective solutions, and proactively prevent catalyst deactivation in your future experiments.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial observations when a reaction is failing.

Q1: My reaction has stalled and the mixture is turning black. What is happening?

A: The formation of a black precipitate is the most common visual indicator of catalyst deactivation, specifically the formation of palladium black.[1][2][3][4] This consists of inactive, agglomerated palladium metal particles that have fallen out of the catalytic cycle.[1] Once formed, these particles are generally not catalytically active for the desired cross-coupling reaction, causing the process to stall.

Primary Causes:

  • High Temperature: Excessive heat can accelerate the decomposition of the active catalyst complex.[1][2][3]

  • Ligand Dissociation: The phosphine ligand, which stabilizes the palladium center, may dissociate, leaving "naked" Pd(0) atoms that rapidly aggregate.[1][2]

  • Presence of Oxygen: Trace oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade the phosphine ligands themselves.[1][4]

Q2: My yield is consistently low, but I don't see any palladium black. What else could be wrong?

A: Low yields without the obvious sign of palladium black formation often point to more subtle forms of catalyst deactivation or inhibition.

Potential Causes:

  • Catalyst Poisoning: The oxazole nitrogen in your substrate, this compound, can act as a Lewis base and coordinate to the palladium center. This can block the sites needed for the catalytic cycle to proceed.[4] Impurities in reagents or solvents (e.g., sulfur compounds, water) can also act as potent catalyst poisons.[4][5]

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation by trace air, which inhibits their ability to stabilize the catalyst.[4]

  • Formation of Inactive Pre-catalyst States: If using a Pd(II) pre-catalyst (like Pd(OAc)₂), the initial reduction to the active Pd(0) species may be incomplete or inefficient.[3][5]

  • Homocoupling of Reagents: Side reactions, such as the homocoupling of your boronic acid partner in a Suzuki reaction, can consume starting material and are often promoted by the presence of oxygen or excess Pd(II) species.[6][7]

Q3: Could my choice of base be deactivating the catalyst?

A: Absolutely. The base is a critical component that can influence catalyst stability and activity.[2] An inappropriate base can either fail to promote the catalytic cycle effectively or actively contribute to deactivation.

Key Considerations:

  • Base Strength & Solubility: The base must be strong enough to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling) but its solubility also matters.[2][8] Poorly soluble bases can lead to slow, inefficient reactions that give the catalyst more time to decompose.

  • Base-Ligand Interactions: Certain bases can have unintended interactions with the catalyst or ligands. For Buchwald-Hartwig aminations, strong bases like NaOt-Bu or LiHMDS are often required, but their compatibility with the chosen ligand and solvent must be considered.[1] In Suzuki reactions, carbonate or phosphate bases are common, and sometimes require a small amount of water to function effectively.[2]

Section 2: Troubleshooting Guides - Deactivation Scenarios & Solutions

This section provides detailed strategies for specific deactivation pathways.

Scenario A: Palladium Black Formation (Metal Agglomeration)

This is the most common and visually obvious deactivation pathway.

Symptoms & Diagnosis:

  • Appearance of a fine black powder in the reaction mixture.

  • Reaction stalls, as monitored by TLC or LC-MS.

  • Often occurs in reactions run at high temperatures (>100 °C) or for extended periods.

Mechanism Explained: The active catalyst, a soluble Pd(0)Ln complex, loses its stabilizing ligands. These unprotected Pd(0) atoms are highly unstable and rapidly aggregate into insoluble and catalytically inert palladium clusters, known as palladium black.

Mitigation Strategies & Protocols:

StrategyCausalityExperimental Protocol
Increase Ligand Ratio An excess of the phosphine ligand in solution shifts the equilibrium away from the dissociated, unstable Pd(0) species, keeping the metal center stabilized.[2]Increase the ligand-to-palladium ratio from a standard 1.1:1 to 2:1 or even 4:1. Note: A large excess can sometimes inhibit the reaction, so optimization is key.[2]
Use Bulky, Electron-Rich Ligands Bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) form more stable complexes with palladium, reducing the likelihood of dissociation and facilitating challenging oxidative addition steps.[1][9]For challenging couplings, switch from simple ligands like PPh₃ to a Buchwald-type biarylphosphine ligand.[1][10]
Lower Reaction Temperature Catalyst decomposition is a kinetically controlled process. Lowering the temperature slows the rate of agglomeration.[1][3]Determine the lowest effective temperature for your reaction by screening a range (e.g., 60 °C, 80 °C, 100 °C) while monitoring conversion.
Ensure Rigorous Inert Atmosphere Oxygen degrades both the Pd(0) catalyst and the phosphine ligands that protect it.[1][4][11]Implement rigorous degassing of solvents and reagents. Use a Schlenk line and perform at least three vacuum/backfill cycles with an inert gas like argon or nitrogen.[11][12][13][14]

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_outcome Outcome prep_start Start: Assemble Dry Glassware purge Purge with Inert Gas (3x Vacuum/Backfill Cycles) prep_start->purge reagents Use High-Purity, Degassed Solvents & Reagents purge->reagents add_catalyst Add Pd Pre-catalyst & Bulky Ligand (e.g., SPhos) reagents->add_catalyst Maintain Positive Inert Gas Pressure add_reactants Add Substrate & Other Reactants add_catalyst->add_reactants heat Heat to Lowest Effective Temp. (e.g., 80°C) add_reactants->heat monitor Reaction Monitoring heat->monitor Monitor by TLC/LC-MS success Homogeneous Solution, High Yield monitor->success No Agglomeration failure Black Precipitate, Stalled Reaction monitor->failure Agglomeration Occurs

Caption: Steric shielding by bulky ligands prevents catalyst poisoning.

Section 3: Advanced Protocols

Protocol 1: Rigorous Inert Atmosphere Technique (Schlenk Line)

For highly sensitive cross-coupling reactions, meticulous exclusion of air and moisture is non-negotiable. [11][15] Objective: To create a reaction environment free of oxygen and water, which can deactivate the catalyst and ligands.

Methodology:

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours and assemble while hot. Immediately cap the setup with rubber septa.

  • System Purge: Connect the reaction flask to a Schlenk line. Carefully open the vacuum tap to evacuate the flask. Once a good vacuum is achieved, close the vacuum tap and open the inert gas (Argon or Nitrogen) tap to backfill the flask. Repeat this vacuum/backfill cycle a minimum of three times. [11][13]3. Solvent/Reagent Degassing:

    • Sparging: Bubble a stream of inert gas through the solvent for 20-30 minutes via a long needle. This is suitable for most applications.

    • Freeze-Pump-Thaw: For ultimate purity, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times. This is the gold standard for removing dissolved oxygen. [1]4. Reagent Transfer: Transfer all liquids via gas-tight syringes. [12][15]Add solids under a positive flow of inert gas.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, typically by using an oil bubbler or a balloon filled with inert gas. [12][15]

Protocol 2: Screening for Optimal Ligand and Base Combination

The synergy between the ligand and base is crucial for catalyst stability and efficiency. A systematic screen is the most effective way to identify the optimal conditions for this specific oxazole substrate.

Objective: To identify the most effective ligand and base combination to maximize yield and minimize catalyst deactivation.

Methodology:

  • Setup: Arrange a parallel array of reaction vials or a multi-well plate.

  • Constant Parameters: In each vial, use the same amounts of this compound, the coupling partner (e.g., an arylboronic acid), palladium precursor (e.g., Pd₂(dba)₃), and solvent.

  • Variable Parameters: To each vial (or row/column), add a different combination of ligand and base according to the matrix below.

  • Execution: Seal the vials, purge with inert gas, and run the reactions at a set temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

  • Analysis: Quench the reactions and analyze the yield of the desired product in each vial by LC-MS or GC-MS with an internal standard.

Example Screening Table:

K₃PO₄ (Phosphate Base)K₂CO₃ (Carbonate Base)NaOt-Bu (Alkoxide Base)
PPh₃ (Simple Ligand)Yield %Yield %Yield %
SPhos (Bulky Biaryl)Yield %Yield %Yield %
Xantphos (Chelating Ligand)Yield %Yield %Yield %

This systematic approach will quickly reveal which combination provides the highest yield, offering direct insight into the most stable and active catalytic system for your specific transformation.

References

  • Jadhav, G. N., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Inert atmosphere methods. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Request PDF on ResearchGate. Retrieved from [Link]

  • Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction?. Retrieved from [Link]

  • Norrby, P., et al. (2008). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Semproni, J. M., et al. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved from [Link]

  • Böck, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Retrieved from [Link]

  • Giraud, A., et al. (2018). Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides. Request PDF on ResearchGate. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Retrieved from [Link]

  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

  • Böck, K., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF on ResearchGate. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Vantourout, J. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Wang, D., et al. (2019). Palladium-Catalyzed Cross-Coupling of Unreactive C(sp3)−H Bonds with Azole C(sp2)−H Bonds by Using Bromide as a Traceless Directing Group. ResearchGate. Retrieved from [Link]

  • Bruneau, A., & Darses, S. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Suthirakun, S., et al. (2017). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Retrieved from [Link]

  • Corpet, M., & Tissot, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]

  • Corpet, M., & Tissot, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2023). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]

  • Wu, Y., et al. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations. Retrieved from [Link]

  • Axios Research. (n.d.). Pinaverium Bromide Impurity (2-Bromo-4,5-Dimethyl Benzyl Alcohol). Retrieved from [Link]

  • SynZeal. (n.d.). Pinaverium Impurity II. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-4,5-dimethyloxazole. PubChem Compound Database. Retrieved from [Link]

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Technical Support Center: Scalable Synthesis of 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 2-Bromo-4,5-dimethyloxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient scale-up of your reaction.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility lies in the versatile reactivity of the C-Br bond, which allows for facile derivatization through cross-coupling reactions and nucleophilic substitutions.[1] However, scaling up its synthesis from the lab bench to pilot or manufacturing scale can present a unique set of challenges. This guide aims to provide practical, experience-driven advice to overcome these hurdles, ensuring high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A robust and widely adopted two-step approach is the synthesis of the 4,5-dimethyloxazole core followed by regioselective bromination. The initial synthesis of 4,5-dimethyloxazole can be achieved through several methods, with the Van Leusen oxazole synthesis being a popular choice due to its versatility.[2][3] This is then followed by electrophilic bromination, typically at the C2 position.

Q2: I am observing a low yield in my bromination step. What are the likely causes?

A2: Low yields in the bromination of 4,5-dimethyloxazole can stem from several factors:

  • Sub-optimal Brominating Agent: The choice and stoichiometry of the brominating agent are critical. While N-Bromosuccinimide (NBS) is commonly used, its reactivity can be influenced by the solvent and initiator.[4]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.

  • Degradation of Product: this compound can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong acids can lead to decomposition.[5]

  • Side Reactions: The formation of over-brominated or isomeric byproducts can consume the starting material and reduce the yield of the desired product.

Q3: My final product is impure, showing multiple spots on TLC. What are the common impurities?

A3: Common impurities include:

  • Unreacted 4,5-dimethyloxazole: Indicating an incomplete reaction.

  • Over-brominated species: Such as dibromo-4,5-dimethyloxazole.

  • Isomeric products: Depending on the bromination method, bromination at other positions of the oxazole ring, though less favored, can occur.

  • Hydrolyzed byproducts: If water is present during workup or purification, the bromo-group can be hydrolyzed.

Q4: How can I effectively purify this compound at scale?

A4: For scalable purification, a combination of techniques is often employed:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective and scalable purification method.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable option.

  • Column Chromatography: While effective at the lab scale, it can be less practical for large-scale production. However, it can be used for polishing or removing closely related impurities.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by the synthetic step.

Part 1: Synthesis of the 4,5-Dimethyloxazole Core

A common precursor to this compound is 2,4,5-trimethyloxazole, which can be synthesized and then demethylated, or 4,5-dimethyloxazole itself can be synthesized directly.[6] The Van Leusen reaction is a versatile method for creating the oxazole ring.[7][8][9]

Issue 1.1: Low Yield in the Van Leusen Oxazole Synthesis

  • Causality: The Van Leusen reaction involves the deprotonation of TosMIC (p-Toluenesulfonylmethyl isocyanide), which then reacts with an aldehyde. The efficiency of this reaction is highly dependent on the base used, the reaction temperature, and the purity of the reagents.

  • Troubleshooting Steps:

    • Base Selection: Ensure a strong, non-nucleophilic base like potassium tert-butoxide is used to fully deprotonate TosMIC.

    • Temperature Control: The initial addition of TosMIC and the aldehyde should be performed at low temperatures (e.g., -60 °C to -78 °C) to prevent side reactions.[7]

    • Reagent Purity: Use freshly purified aldehyde and ensure the TosMIC is of high quality.

    • Reaction Time: While some protocols suggest refluxing for several hours, monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time and prevent degradation.[7]

Part 2: Bromination of the Oxazole Ring

The direct bromination of the 4,5-dimethyloxazole ring is the most direct route to the final product.

Issue 2.1: Poor Regioselectivity and Formation of Isomers

  • Causality: The electron-rich nature of the oxazole ring makes it susceptible to electrophilic aromatic substitution. While the C2 position is generally the most reactive, reaction conditions can influence the regioselectivity.

  • Troubleshooting Steps:

    • Controlled Bromination: A powerful and regiocontrolled method involves the lithiation of the oxazole at the C2 position with a strong base like n-butyllithium, followed by quenching with an electrophilic bromine source such as 1,2-dibromoethane or hexabromoethane.[1] This approach offers high regioselectivity.

    • Milder Brominating Agents: If using direct bromination, consider milder agents like pyridinium hydrobromide perbromide (PHP) which can offer better control.[4]

    • Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Aprotic solvents like THF or dichloromethane are commonly used.

Issue 2.2: Formation of Over-brominated Byproducts

  • Causality: Using an excess of a powerful brominating agent or prolonged reaction times can lead to the formation of di- or even tri-brominated oxazoles.[10]

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

    • Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration, minimizing over-bromination.

    • Temperature Management: Perform the reaction at a controlled, often low, temperature to moderate the reactivity.

Issue 2.3: Difficult Purification from Succinimide Byproduct (when using NBS)

  • Causality: N-Bromosuccinimide (NBS) is a common choice for bromination, but the succinimide byproduct can sometimes be challenging to remove.

  • Troubleshooting Steps:

    • Solvent Selection: In some solvents, like carbon tetrachloride (though its use is discouraged due to toxicity), the succinimide byproduct is insoluble and can be removed by filtration.[11] Chloroform is a viable alternative where succinimide is also poorly soluble.[11]

    • Aqueous Workup: A basic aqueous wash (e.g., with sodium bicarbonate solution) can help to remove the acidic succinimide.

    • Alternative Reagents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an alternative brominating agent, which can be more efficient and cost-effective, and its hydantoin byproduct may be easier to remove.[12]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethyloxazole (Illustrative)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, suspend potassium tert-butoxide (1.1 eq) in anhydrous THF.

  • Addition of Reagents: Cool the suspension to -78 °C. Slowly add a solution of TosMIC (1.0 eq) in THF, keeping the temperature below -70 °C.

  • Formation of the Oxazole Ring: After stirring for 30 minutes, add the appropriate aldehyde precursor dropwise. Allow the reaction to slowly warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Regioselective Bromination of 4,5-Dimethyloxazole

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4,5-dimethyloxazole (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C. Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

  • Bromination: Add a solution of 1,2-dibromoethane (1.1 eq) in THF dropwise to the cooled solution.

  • Quenching and Workup: After stirring for an additional hour at -78 °C, quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by column chromatography or crystallization.

Data Summary

The following table provides a qualitative comparison of different bromination strategies for scalability.

MethodReagentsRegioselectivityScalability ConcernsPurification
Direct Bromination NBS, InitiatorModerate to GoodPotential for over-bromination; removal of succinimide byproduct.Filtration, Aqueous Wash, Chromatography
Lithiation-Bromination n-BuLi, Electrophilic Br sourceExcellentRequires cryogenic temperatures; handling of pyrophoric n-BuLi.Standard aqueous workup followed by chromatography or crystallization.

Visualizations

Synthetic Pathway and Key Challenges

G cluster_0 Step 1: Oxazole Core Synthesis cluster_1 Step 2: Bromination cluster_2 Purification Aldehyde Aldehyde 4,5-Dimethyloxazole 4,5-Dimethyloxazole Aldehyde->4,5-Dimethyloxazole TosMIC, Base Low_Yield_Core Low Yield 4,5-Dimethyloxazole->Low_Yield_Core This compound This compound 4,5-Dimethyloxazole->this compound Brominating Agent Impurity_Formation Impurity Formation (Isomers, Over-bromination) This compound->Impurity_Formation Purified Product Purified Product This compound->Purified Product Purification_Challenge Difficult Separation Purified Product->Purification_Challenge

Caption: Workflow for the synthesis of this compound highlighting potential challenges.

Troubleshooting Decision Tree for Low Bromination Yield

G Start Low Yield in Bromination TLC_Analysis Analyze TLC/HPLC of crude reaction mixture Start->TLC_Analysis Unreacted_SM Significant unreacted starting material? TLC_Analysis->Unreacted_SM Yes_SM Yes Unreacted_SM->Yes_SM Yes No_SM No Unreacted_SM->No_SM No Optimize_Conditions Increase reaction time/temperature Check brominating agent activity Yes_SM->Optimize_Conditions Multiple_Spots Multiple new spots observed? No_SM->Multiple_Spots Yes_Spots Yes Multiple_Spots->Yes_Spots Yes No_Spots No Multiple_Spots->No_Spots No Characterize_Byproducts Characterize byproducts (MS, NMR) Adjust stoichiometry/temperature Yes_Spots->Characterize_Byproducts Degradation Product degradation likely Use milder conditions No_Spots->Degradation

Caption: Decision tree for troubleshooting low yield in the bromination step.

References

  • Van Leusen Reaction | NROChemistry. Available at: [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

  • Van Leusen reaction - Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed. Available at: [Link]

  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. Available at: [Link]

  • Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Available at: [Link]

  • Bromination Solvent Alternative? : r/AdvancedOrganic - Reddit. Available at: [Link]

  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry | ChemRxiv. Available at: [Link]

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4,5-dimethyloxazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic building block. We will delve into the nuances of its synthesis, focusing on the optimization of reaction time and temperature to maximize yield and purity. This document provides direct answers to common challenges and offers a field-proven experimental protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route for preparing this compound?

A1: The most robust and widely applicable method for this transformation is the Sandmeyer reaction, starting from 2-Amino-4,5-dimethyloxazole.[1][2] This classic reaction provides a dependable pathway for introducing a bromine atom onto the heteroaromatic ring by converting the primary amino group into a diazonium salt, which is then displaced by a bromide ion using a copper(I) bromide catalyst.[1][3][4] An alternative route is the direct electrophilic bromination of the 4,5-dimethyloxazole ring, typically using a brominating agent like N-Bromosuccinimide (NBS).[5][6] However, the Sandmeyer reaction often provides superior regioselectivity and is the focus of this optimization guide.

Q2: Why is stringent temperature control so critical during the Sandmeyer reaction?

A2: Temperature control is paramount due to the inherent instability of the key intermediate, the aryl diazonium salt (Ar-N₂⁺). This intermediate is generated during the first stage of the reaction, known as diazotization.

  • Diazotization (0–5 °C): This step must be conducted at a low temperature to prevent the diazonium salt from prematurely decomposing into undesired side products, primarily the corresponding phenol (2-hydroxy-4,5-dimethyloxazole) through reaction with water.[2] The N₂ group is an excellent leaving group, and even slight increases in temperature can provide enough energy for it to depart, leading to significant yield loss.

  • Bromide Displacement (Room Temp to 60 °C): In the second stage, the temperature is typically raised to facilitate the copper-catalyzed displacement of the N₂ group. This step requires thermal energy to overcome the activation barrier for the radical-nucleophilic aromatic substitution and the release of nitrogen gas.[1] Careful optimization is needed here; too low a temperature results in an impractically slow reaction, while too high a temperature can promote the formation of tarry byproducts.

Q3: What are the most common impurities or side products I should anticipate?

A3: The impurity profile is often directly linked to reaction control. Common side products include:

  • 2-Hydroxy-4,5-dimethyloxazole: Forms from the reaction of the diazonium salt with water if the diazotization temperature is not kept sufficiently low.

  • Unreacted 2-Amino-4,5-dimethyloxazole: Results from incomplete diazotization.

  • Biaryl Compounds: These can arise from radical side reactions, though they are typically minor byproducts in a well-controlled Sandmeyer reaction.[1]

  • Residual Solvents and Reagents: Solvents from the reaction and purification steps are also potential contaminants.

Q4: How can I effectively monitor the reaction's progress?

A4: Monitoring is crucial for optimization. A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is the most effective method for tracking the consumption of the starting material (2-Amino-4,5-dimethyloxazole) and the appearance of the less polar product, this compound.

  • Visual Observation: During the Sandmeyer step, the evolution of nitrogen gas is a clear indicator that the reaction is proceeding. The reaction is generally considered complete when gas evolution ceases.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis. The guidance provided is based on established chemical principles and practical laboratory experience.

Problem 1: My final yield is very low or I isolated no product.

  • Question: Was the temperature of the diazotization step strictly maintained between 0 and 5 °C throughout the addition of sodium nitrite?

    • Expert Analysis: The diazonium salt is the lynchpin of this reaction. Allowing the temperature to rise, even locally during addition, will cause rapid decomposition. The reaction of the diazonium ion with water is often faster than the desired Sandmeyer reaction, leading to the formation of the corresponding phenol and a drastic reduction in yield.

    • Corrective Action: Ensure your reaction flask is well-submerged in an ice-salt bath. Add the sodium nitrite solution dropwise and very slowly, keeping a calibrated thermometer in the reaction mixture at all times.

  • Question: Was your copper(I) bromide catalyst active?

    • Expert Analysis: The Sandmeyer reaction is catalyzed by copper(I).[1][2] Commercially available CuBr can oxidize over time to the inactive copper(II) state, which is often greenish in color. An active Cu(I)Br catalyst should be off-white or grayish.

    • Corrective Action: If your CuBr is discolored, either purchase a fresh bottle or purify the existing material. Alternatively, you can prepare fresh Cu(I)Br just before the reaction.

Problem 2: The reaction mixture turned into a dark, intractable tar upon warming.

  • Question: How quickly was the diazonium salt solution added to the hot copper(I) bromide solution?

    • Expert Analysis: Adding the cold diazonium salt solution too quickly to the hot CuBr solution can cause a rapid, uncontrolled evolution of N₂ gas and a localized increase in temperature. This can lead to polymerization and the formation of complex, tarry side products.

    • Corrective Action: Add the diazonium salt solution slowly, in portions or via a dropping funnel, to the heated CuBr solution. This allows for controlled nitrogen evolution and better temperature management, minimizing side reactions.

  • Question: Was the temperature of the bromide displacement step too high?

    • Expert Analysis: While heating is necessary, excessive temperatures (e.g., > 70-80 °C) can accelerate decomposition pathways and lead to tar formation. The optimal temperature is a balance that allows for a reasonable reaction rate without significant byproduct formation.

    • Corrective Action: Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction by TLC. Increase the temperature only if the reaction is proceeding too slowly.

Problem 3: The crude product is difficult to purify via column chromatography.

  • Question: Does your crude product contain a significant amount of the starting amine?

    • Expert Analysis: The starting amine and the bromo-product can sometimes have similar polarities, making separation challenging. This issue stems from incomplete diazotization.

    • Corrective Action: Ensure that a slight excess of sodium nitrite is used and that the mixture is stirred for an adequate time (e.g., 20-30 minutes) at 0-5 °C after the addition is complete to ensure all the amine has reacted. A potassium iodide-starch paper test can be used to confirm the presence of excess nitrous acid.

  • Question: Did you perform an aqueous workup before chromatography?

    • Expert Analysis: An effective workup is critical for simplifying purification. Phenolic byproducts are acidic and can be removed with a basic wash.

    • Corrective Action: After the reaction is complete, quench the mixture and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a dilute sodium hydroxide or sodium bicarbonate solution to remove acidic impurities before drying and concentrating.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the key parameters for the Sandmeyer synthesis of this compound and their impact on the reaction outcome.

ParameterTypical RangeRationale & Impact on Reaction
Diazotization Temperature 0–5 °CCritical for stability. Temperatures > 5 °C lead to rapid decomposition of the diazonium salt and formation of phenolic byproducts, severely reducing yield.
Diazotization Time 20–40 minutesEnsures complete conversion of the primary amine to the diazonium salt. Insufficient time leads to unreacted starting material.
Sandmeyer Temperature 25–60 °CControls reaction rate vs. side products. Higher temperatures increase the rate of N₂ loss and bromide substitution but also risk tar formation if excessive. Optimization is key.
Sandmeyer Time 1–3 hoursReaction should be monitored until N₂ evolution ceases and TLC indicates consumption of the intermediate. Prolonged heating can lead to degradation.
Stoichiometry of NaNO₂ 1.1–1.2 eq.A slight excess ensures complete diazotization. A large excess can lead to unwanted side reactions.
Catalyst Loading (CuBr) 1.0–1.2 eq.Stoichiometric amounts are typically required for efficient conversion in a classic Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Diazotization of 2-Amino-4,5-dimethyloxazole

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-4,5-dimethyloxazole (1.0 eq.) in a solution of 48% hydrobromic acid (HBr, ~3.0 eq.) and water.

  • Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0–5 °C. Keep this solution cold for the next step.

Step 2: Sandmeyer Reaction

  • In a separate, larger flask, prepare a solution of copper(I) bromide (CuBr, 1.1 eq.) in 48% HBr (~1.5 eq.).

  • Heat the CuBr solution to 50-60 °C with stirring.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a steady, non-violent effervescence.

  • Once the addition is complete, continue to stir the reaction mixture at 50-60 °C for 1-2 hours, or until gas evolution ceases and TLC analysis shows the absence of the starting material.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash them sequentially with water, 1 M NaOH solution (to remove acidic impurities), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.

Visualization of Workflows

The following diagrams illustrate the key decision-making and procedural workflows for this synthesis.

G start Low or No Yield Observed q1 Was Diazotization Temp > 5°C? start->q1 a1_yes Yes: Diazonium Salt Decomposed q1->a1_yes Yes q2 Was CuBr catalyst old or green? q1->q2 No sol1 Solution: Maintain 0-5°C with ice-salt bath & slow NaNO2 addition. a1_yes->sol1 a2_yes Yes: Catalyst Inactive (CuII) q2->a2_yes Yes q3 Was reaction time insufficient? q2->q3 No sol2 Solution: Use fresh, white CuBr or prepare it fresh before use. a2_yes->sol2 a3_yes Yes: Incomplete Reaction q3->a3_yes Yes sol3 Solution: Monitor by TLC and ensure N2 evolution has ceased before workup. a3_yes->sol3

Caption: Troubleshooting decision tree for low yield.

G cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Purification start 2-Amino-4,5-dimethyloxazole in HBr add_nitrite Add NaNO2 (aq) (0-5°C) start->add_nitrite stir Stir at 0-5°C (20 min) add_nitrite->stir diazonium Diazonium Salt Solution stir->diazonium add_diazonium Add Diazonium Salt (Control N2 evolution) diazonium->add_diazonium cu_br CuBr in HBr (50-60°C) cu_br->add_diazonium react Stir at 50-60°C (1-2 hours) add_diazonium->react crude Crude Reaction Mixture react->crude workup Aqueous Workup (Extraction, Washes) crude->workup chromatography Column Chromatography workup->chromatography final_product Pure this compound chromatography->final_product

Caption: Experimental workflow for the synthesis.

References

  • BenchChem (2025). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.
  • Shaik, F. P., et al. (2020). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
  • Wikipedia (n.d.). Sandmeyer reaction. [Link]

  • Awasthi, B. P., et al. (2014). Synthesis of 2-amino-5,7-dimethyloxazolo[4,5-b]pyridine-6-ol.
  • BenchChem (2025). This compound | 1240612-08-1.
  • Akhtar, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Organic Chemistry Portal (2007). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry (2018).

Sources

Technical Support Center: Cross-Coupling Reactions with 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-bromo-4,5-dimethyloxazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this specific heterocyclic halide. Here, we move beyond standard protocols to address the nuanced challenges you may face in the lab. Our focus is on providing scientifically-grounded, actionable solutions and exploring a range of alternative catalytic systems to optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section is structured to directly address common issues encountered during cross-coupling reactions with this compound. Each question reflects a real-world experimental challenge, followed by a detailed explanation of the underlying causes and a step-by-step guide to implementing a solution.

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid using a standard Pd(PPh₃)₄ catalyst and Na₂CO₃ as the base, but I'm observing very low conversion, even after extended reaction times and heating. What's going wrong and what are my alternatives?

Probable Causes & Mechanistic Insights:

  • Catalyst Deactivation: The nitrogen atom in the oxazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.[1][2]

  • Inefficient Oxidative Addition: While the C-Br bond at the 2-position of the oxazole is reactive, sterically hindered or electron-rich arylboronic acids can lead to a slow oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][4]

  • Protodeboronation: Under basic aqueous conditions, the arylboronic acid can undergo protodeboronation, a side reaction that consumes the starting material.[5][6] This is especially problematic with unstable boronic acids.[6]

  • Ligand Inefficiency: Triphenylphosphine (PPh₃) may not be electron-rich or bulky enough to promote the key steps of oxidative addition and reductive elimination effectively, especially with challenging substrates.[3][7]

Solutions & Alternative Protocols:

For sluggish Suzuki-Miyaura couplings with this compound, switching to a more robust catalytic system is often necessary. The use of bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, can dramatically improve reaction efficiency.[3][7][8]

Alternative Protocol 1: Buchwald Ligand-Based Catalyst System

This protocol utilizes a palladium precatalyst in combination with a specialized biaryl phosphine ligand, which is known to accelerate the catalytic cycle.

ComponentRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Precatalysts are often more stable and provide more consistent results than Pd(PPh₃)₄.
Ligand SPhos or XPhos (2-5 mol%)These bulky, electron-rich ligands enhance the rate of both oxidative addition and reductive elimination.[3][7][8]
Base K₃PO₄ (2-3 equivalents)A stronger, non-aqueous base can minimize protodeboronation.[3][9]
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are crucial when using K₃PO₄.
Temperature 80-110 °CThe optimal temperature may need to be screened.

Step-by-Step Methodology:

  • To a dry, argon-purged flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃) and the Buchwald ligand (e.g., SPhos).

  • Add anhydrous toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Issue 2: Poor Yields in Heck Coupling with Electron-Rich Olefins

Question: I'm trying to perform a Heck reaction between this compound and an electron-rich olefin, but the yields are consistently low, and I'm observing significant amounts of starting material. How can I improve this transformation?

Probable Causes & Mechanistic Insights:

  • Slow Olefin Insertion: The Mizoroki-Heck reaction's rate can be sensitive to the electronic nature of the olefin. Electron-rich olefins can exhibit slower insertion into the Pd-C bond.

  • Catalyst Decomposition: At the high temperatures often required for Heck reactions, palladium catalysts can decompose to form palladium black, which has low catalytic activity.[2]

  • Ligand Choice: Standard phosphine ligands may not provide the necessary stability to the palladium catalyst at elevated temperatures.

Solutions & Alternative Protocols:

For challenging Heck couplings, employing a more thermally stable catalyst system, potentially with N-heterocyclic carbene (NHC) ligands or under phosphine-free conditions, can be beneficial.

Alternative Protocol 2: N-Heterocyclic Carbene (NHC) Ligand System

NHC ligands are known to form highly stable and active palladium complexes suitable for a range of cross-coupling reactions, including the Heck reaction.[10][11]

ComponentRecommended ConditionsNotes
Palladium Source Pd(OAc)₂ (2 mol%)A common and effective palladium precursor.
Ligand IPr·HCl (4 mol%) with a strong base (e.g., NaOtBu) to generate the free carbene in situ.IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium) is a bulky NHC ligand that promotes catalyst stability and activity.
Base Et₃N or K₂CO₃ (2-3 equivalents)The choice of base can influence the reaction outcome.
Solvent DMF or DMAcHigh-boiling polar aprotic solvents are often used in Heck reactions.
Temperature 120-140 °CHigher temperatures may be necessary for less reactive substrates.[12]

Step-by-Step Methodology:

  • In a dry, argon-purged flask, combine Pd(OAc)₂ and IPr·HCl.

  • Add the base (e.g., NaOtBu) to generate the NHC-Pd complex.

  • Add this compound (1.0 equiv.), the olefin (1.5 equiv.), and the reaction base (e.g., Et₃N).

  • Add the solvent (DMF or DMAc) and heat the mixture.

  • Monitor the reaction's progress.

  • After completion, perform an aqueous workup and purify the product.

Issue 3: Failure of Sonogashira Coupling under Standard Pd/Cu Conditions

Question: My Sonogashira coupling of this compound with a terminal alkyne using a Pd(PPh₃)₂Cl₂/CuI catalyst system is not proceeding. What alternative, potentially palladium-free, catalysts can I use?

Probable Causes & Mechanistic Insights:

  • Homocoupling of the Alkyne: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired byproducts and consumption of the starting material.

  • Catalyst Poisoning: As with other cross-couplings, the oxazole nitrogen can interfere with the palladium and/or copper catalyst.

  • Inhibition by Amine Base: While necessary for the reaction, the amine base can sometimes compete for coordination sites on the metal, hindering the catalytic cycle.

Solutions & Alternative Protocols:

For Sonogashira reactions, copper-free conditions can often mitigate the issue of alkyne homocoupling. In some cases, a complete switch to a different metal catalyst may be advantageous.

Alternative Protocol 3: Copper-Catalyzed, Palladium-Free Sonogashira-Type Coupling

Recent literature has shown that copper(I) salts, in the presence of a suitable ligand, can catalyze the Sonogashira-type coupling of heteroaryl halides without the need for palladium.[13][14][15]

ComponentRecommended ConditionsNotes
Catalyst CuI (5-10 mol%)A readily available and inexpensive copper(I) source.
Ligand Bathophenanthroline (10-20 mol%)This nitrogen-based ligand facilitates the copper-catalyzed cycle.[13][15]
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Inorganic bases are effective in this system.
Solvent DMF or DMSOPolar aprotic solvents are typically used.
Temperature 100-120 °CElevated temperatures are generally required.

Step-by-Step Methodology:

  • Combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), CuI, bathophenanthroline, and the base in a reaction vessel.

  • Add the solvent and purge the system with an inert gas.

  • Heat the reaction mixture and monitor its progress.

  • Upon completion, perform a standard aqueous workup, often including an ammonia solution wash to remove copper salts.

  • Purify the product by column chromatography.

Issue 4: Challenges in Buchwald-Hartwig Amination

Question: I am struggling with the Buchwald-Hartwig amination of this compound with a secondary amine. The reaction is sluggish and gives a complex mixture of products. Are there alternative catalysts for this C-N bond formation?

Probable Causes & Mechanistic Insights:

  • Slow Reductive Elimination: The formation of the C-N bond via reductive elimination from the palladium(II) intermediate can be slow for five-membered heterocycles.[16]

  • Ligand Mismatch: The chosen phosphine ligand may not be optimal for this specific substrate combination. Different generations of Buchwald-Hartwig catalysts are tailored for different classes of amines and aryl halides.[17]

  • Base Incompatibility: The choice of base is critical in Buchwald-Hartwig aminations and can significantly impact the reaction rate and yield.

Solutions & Alternative Protocols:

For difficult C-N couplings, exploring alternative metal catalysts like nickel can provide a different reactivity profile and potentially overcome the limitations of palladium-based systems.

Alternative Protocol 4: Nickel-Catalyzed C-N Cross-Coupling

Nickel catalysts have emerged as powerful alternatives for C-N bond formation and can sometimes outperform palladium for specific substrate classes, including certain heterocycles.[18]

ComponentRecommended ConditionsNotes
Nickel Precatalyst NiCl₂(dme) or Ni(cod)₂ (5-10 mol%)These are common and effective nickel precursors.
Ligand A bulky phosphine ligand (e.g., P(tBu)₃) or an NHC ligand (e.g., IPr)The choice of ligand is crucial for nickel catalysis.
Base NaOtBu or KHMDS (2-3 equivalents)Strong, non-nucleophilic bases are typically required.
Solvent Toluene or DioxaneAnhydrous conditions are essential.
Temperature 80-110 °CReaction temperatures are comparable to palladium-catalyzed systems.

Step-by-Step Methodology:

  • In a glovebox or under a strictly inert atmosphere, combine the nickel precatalyst and the ligand in a dry flask.

  • Add the solvent, followed by the base.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture and monitor its progress.

  • Quench the reaction carefully (e.g., with saturated NH₄Cl solution) and perform an aqueous workup.

  • Purify the product by column chromatography.

Visualizing Catalyst Selection

To aid in the decision-making process for catalyst selection, the following flowchart provides a simplified guide based on the desired cross-coupling reaction.

CatalystSelection start Start: This compound reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Arylboronic Acid heck Heck (C-C) reaction_type->heck Olefin sonogashira Sonogashira (C-C) reaction_type->sonogashira Terminal Alkyne buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine suzuki_alt Alternative: Buchwald Ligand System (Pd/SPhos or XPhos) suzuki->suzuki_alt Low Yield? heck_alt Alternative: NHC Ligand System (Pd/IPr) heck->heck_alt Low Yield? sonogashira_alt Alternative: Pd-Free, Cu-Catalyzed (CuI/Bathophenanthroline) sonogashira->sonogashira_alt No Reaction? buchwald_alt Alternative: Nickel-Catalyzed System (NiCl₂(dme)/Ligand) buchwald->buchwald_alt Sluggish?

Caption: Decision flowchart for alternative catalyst selection.

Catalytic Cycle Overview: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the roles of the ligand and base.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diarylpalladium R¹-Pd(II)L₂-R² transmetalation->diarylpalladium reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product reactants R¹-Br + R²-B(OR)₂ reactants->oxidative_addition base Base (e.g., K₃PO₄) base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Cenini, S., & Beccalli, E. M. (2003). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. La Chimica & l'Industria.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Organic Letters.
  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their use in palladium-catalyzed cross-coupling reactions. Chemical Society Reviews.
  • Huo, C., et al. (2009).
  • Wikipedia. (2023).
  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
  • Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Tetrahedron Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Dreher, S. D., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (2016). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes.
  • Probst, N. P., Deprez, B., & Willand, N. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. Tetrahedron Letters.
  • Weires, A. G., et al. (2018).
  • Wang, C., et al. (2020). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ChemRxiv. (2024).
  • Beilstein Journals. (2017).
  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds.
  • YouTube. (2025).
  • de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Perosa, A., et al. (2018). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem.
  • PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Padwa, A., & Kappe, C. O. (2007). Intermolecular reactions of electron-rich heterocycles with copper and rhodium carbenoids. Chemical Society Reviews.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Chemical Science.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • ResearchGate. (2010).
  • Arkivoc. (2010).
  • Bellina, F., & Rossi, R. (2006).
  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • ACS Publications. (2004).
  • RSC Publishing. (2021). Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions.
  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions.

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-4,5-dimethyloxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Halogen in Oxazole Functionalization

For researchers, scientists, and professionals in drug development, the 4,5-dimethyloxazole scaffold is a valuable building block, frequently incorporated into larger molecules to modulate physicochemical properties and confer biological activity. Functionalization at the 2-position via palladium-catalyzed cross-coupling reactions is a cornerstone of synthetic strategies employing this heterocycle. The choice of the halide at this position—typically bromine or chlorine—is a critical decision that profoundly influences reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 2-bromo-4,5-dimethyloxazole and 2-chloro-4,5-dimethyloxazole. Drawing upon established mechanistic principles and analogous experimental data from related heterocyclic systems, we will explore the nuances of their performance in key cross-coupling reactions, offering field-proven insights to guide your experimental design.

The Decisive Step: Understanding Oxidative Addition and C-X Bond Activation

The heart of any palladium-catalyzed cross-coupling reaction lies in the initial oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The energy barrier of this step is often rate-limiting and is directly influenced by the nature of the halogen.

The generally accepted trend for halide reactivity in these reactions is I > Br > Cl , a sequence governed by the decreasing strength of the carbon-halogen bond. The carbon-bromine bond is inherently weaker and more polarizable than the carbon-chlorine bond. This lower bond dissociation energy for the C-Br bond means that less energy is required for the palladium catalyst to cleave it, resulting in a faster rate of oxidative addition.[1]

While the electron-deficient nature of the C2 position on the oxazole ring enhances the reactivity of both halides towards oxidative addition, the intrinsic advantage of bromide as a leaving group generally ensures that this compound is the more reactive coupling partner.[2]

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for creating carbon-carbon bonds. The difference in reactivity between our two subject compounds is particularly evident here.

  • This compound: Typically undergoes Suzuki-Miyaura coupling under milder conditions, often with standard palladium catalysts like Pd(PPh₃)₄. Reaction times are generally shorter, and high yields can be achieved at moderate temperatures.

  • 2-Chloro-4,5-dimethyloxazole: The stronger C-Cl bond necessitates more forcing conditions. Successful coupling often requires the use of more sophisticated and electron-rich, sterically hindered phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs).[1] These specialized ligands increase the electron density on the palladium center, which in turn promotes the oxidative addition of the less reactive chloro-substituent.[1] Higher temperatures and longer reaction times are commonly required to achieve comparable yields to the bromo-analogue.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions (Based on Analogous Heterocyclic Systems)

Parameter2-Bromo-Derivative2-Chloro-DerivativeRationale & Causality
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos, XPhos)The C-Cl bond requires a more electron-rich Pd(0) center for efficient oxidative addition, which is provided by bulky, electron-donating ligands.
Typical Temp. 80-100 °C100-120 °CHigher thermal energy is needed to overcome the larger activation barrier of C-Cl bond cleavage.
Reaction Time 2-12 hours12-24 hoursThe slower rate of oxidative addition for the chloride leads to longer reaction times for complete conversion.
Illustrative Yield >90%70-85%Under optimized conditions, the bromo-compound generally affords higher yields due to higher reactivity and fewer side reactions.
Buchwald-Hartwig Amination: Forging C-N Bonds

The palladium-catalyzed formation of carbon-nitrogen bonds is another area where the choice of halogen is critical.

  • This compound: Readily participates in Buchwald-Hartwig amination with a variety of primary and secondary amines. The reactions can often be performed at moderate temperatures with good to excellent yields.

  • 2-Chloro-4,5-dimethyloxazole: Amination of the chloro-analogue is significantly more challenging. It almost invariably requires the use of specialized, bulky phosphine ligands like those developed by Buchwald and Hartwig to achieve reasonable yields.[2][3] Without these advanced catalyst systems, the reaction often fails or gives low conversion.

Table 2: Illustrative Comparison of Buchwald-Hartwig Amination Conditions (Based on Analogous Heterocyclic Systems)

Parameter2-Bromo-Derivative2-Chloro-DerivativeRationale & Causality
Catalyst System Pd₂(dba)₃ + BINAP or XantphosPd₂(dba)₃ + BrettPhos or RuPhosThe highly active BrettPhos and RuPhos ligands are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.[3]
Base NaOt-Bu or K₃PO₄LHMDS or NaOt-BuA strong, non-nucleophilic base is crucial for both, but particularly for the less reactive chloride to facilitate the catalytic cycle.
Typical Temp. 80-110 °C100-130 °CIncreased temperature is required to drive the sluggish C-Cl bond activation.
Illustrative Yield >85%60-80% (with specialized ligands)The inherent reactivity of the C-Br bond leads to more efficient C-N bond formation.
Stille and Negishi Couplings

The reactivity trend observed in Suzuki and Buchwald-Hartwig reactions generally holds for other cross-coupling reactions like Stille (using organostannanes) and Negishi (using organozinc reagents).

  • Stille Coupling: this compound will react under standard Stille conditions, while the chloro-derivative may require additives like Cu(I) salts or more active catalyst systems to achieve comparable efficiency.[4]

  • Negishi Coupling: The high reactivity of organozinc reagents can sometimes compensate for the lower reactivity of chloro-heterocycles.[5][6] However, for efficient coupling, especially at lower temperatures, the bromo-compound remains the substrate of choice.[5]

Experimental Protocols: A Practical Guide

The following are generalized, self-validating protocols for a Suzuki-Miyaura coupling. These are intended as a starting point, and optimization will likely be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is designed for the more reactive bromo-substrate, employing a standard, commercially available catalyst system.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • 2M Aqueous Na₂CO₃ (3.0 eq)

  • Toluene/Ethanol (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-4,5-dimethyloxazole

This protocol employs a more active catalyst system necessary for the activation of the C-Cl bond. All glassware should be rigorously dried, and solvents should be anhydrous and degassed.

Materials:

  • 2-Chloro-4,5-dimethyloxazole (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (powdered, 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and SPhos to a dry Schlenk flask. Add half of the total volume of dioxane and stir for 10 minutes to form the active catalyst.

  • To this mixture, add 2-chloro-4,5-dimethyloxazole, the arylboronic acid, and powdered K₃PO₄.

  • Add the remaining dioxane and seal the flask.

  • Remove the flask from the glovebox and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Cycle and Reactivity

To better understand the underlying principles, the following diagrams illustrate the catalytic cycle and the critical oxidative addition step.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R¹-X) Pd0->OA PdII R¹-Pd(II)-X (L₂) OA->PdII TM Transmetalation (R²-B(OR)₂) PdII->TM PdII_R2 R¹-Pd(II)-R² (L₂) TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² (Product) RE->Product

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Oxidative_Addition_Comparison cluster_bromo This compound cluster_chloro 2-Chloro-4,5-dimethyloxazole Bromo_start Pd(0)L₂ + Ox-Br Bromo_TS [L₂Pd---Br---Ox]‡ Bromo_start->Bromo_TS Lower ΔG‡ (Faster Rate) Bromo_end Ox-Pd(II)L₂-Br Bromo_TS->Bromo_end Chloro_start Pd(0)L₂ + Ox-Cl Chloro_TS [L₂Pd---Cl---Ox]‡ Chloro_start->Chloro_TS Higher ΔG‡ (Slower Rate) Chloro_end Ox-Pd(II)L₂-Cl Chloro_TS->Chloro_end Note Ox = 4,5-dimethyloxazol-2-yl ΔG‡ = Gibbs Free Energy of Activation

Caption: Energy profile of the rate-limiting oxidative addition step.

Conclusion and Strategic Recommendations

The choice between 2-bromo- and 2-chloro-4,5-dimethyloxazole is ultimately a strategic balance between reactivity, cost, and the specific demands of the synthetic route.

  • For rapid, high-yielding synthesis and proof-of-concept studies, This compound is the superior choice. Its higher reactivity allows for milder conditions, shorter reaction times, and the use of less complex, more economical catalyst systems.

  • For large-scale synthesis or when cost is a primary driver, developing a process with 2-chloro-4,5-dimethyloxazole can be highly advantageous due to the lower cost of the starting material. However, this path requires significant investment in process optimization, including the screening and use of advanced, and often more expensive, catalyst systems.

As a Senior Application Scientist, my recommendation is to initiate synthetic route development with the bromo-derivative to quickly establish feasibility and secure material for initial studies. If the project progresses to a stage where large-scale production is required, a parallel effort to develop a robust protocol using the chloro-analogue can then be justified, leveraging the knowledge gained from the initial bromo-based synthesis.

References

  • Hartwig, J. F., & Barrios-Landeros, F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. Available at: [Link]

  • Joe, C. L., et al. (2020). Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-chloro- 5-(1 -(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline. Organic Process Research & Development. Available at: [Link]

  • Powers, K. V., et al. (2018). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 140(44), 14938–14948. Available at: [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416–11417. Available at: [Link]

  • Sebastian, E., et al. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(7), 3753–3761. Available at: [Link]

  • Scott, T. A., & Morken, J. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5761-5775. Available at: [Link]

  • NROChemistry. (n.d.). Stille Coupling. Available at: [Link]

  • ResearchGate. (2015). (a) Model Stille coupling reactions using different catalyst systems.... Available at: [Link]

  • Buchwald, S. L., et al. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(45), 10780-10783. Available at: [Link]

  • Abe, N., et al. (2007). Palladium-catalyzed amination of 2-chloro-1-azaazulene with 2-aminopyridine. Heterocycles, 71(5), 1123-1131. Available at: [Link]

  • Amatore, C., et al. (2003). Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions. Organometallics, 22(16), 3327-3334. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • ResearchGate. (2014). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(3), 340-344. Available at: [Link]

  • Organic Chemistry Portal. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Evindar, G., & Batey, R. A. (2004). Copper- and palladium-catalyzed intramolecular C-S bond formation: a convenient synthesis of 2-aminobenzothiazoles. Chemical Communications, (4), 446-447. Available at: [Link]

  • Figshare. (2020). Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2‑Chloro-5-(1-(tetrahydro‑2H‑pyran-2-yl)‑1H‑pyrazol-5-yl)aniline. Available at: [Link]

  • Zhang, Y., et al. (2024). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (2007). ChemInform Abstract: Palladium-Catalyzed Amination of 2-Chloro-1-azaazulene with 2-Aminopyridine. Available at: [Link]

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A Comparative Guide to Bromo-Oxazole Isomers in Synthesis: Strategic Selection for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Bromo-Oxazole Scaffold

The oxazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its presence in a multitude of natural products and pharmaceuticals.[1][2][3][4][5] Halogenated oxazoles, particularly the bromo-isomers, serve as exceptionally versatile building blocks, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions.[6][7][8] The strategic placement of the bromine atom on the oxazole ring—at the C2, C4, or C5 position—profoundly influences the isomer's reactivity, stability, and synthetic utility. This guide provides an in-depth comparison of 2-bromo-oxazole, 4-bromo-oxazole, and 5-bromo-oxazole, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal isomer for their synthetic endeavors. We will explore the nuances of their synthesis, delve into their comparative reactivity with supporting experimental data, and elucidate the electronic and steric factors that govern their chemical behavior.

Understanding the Oxazole Ring: A Foundation of Reactivity

The inherent reactivity of the oxazole ring is dictated by the electronegativity of the oxygen and nitrogen atoms, which influences the electron density at each carbon position. This electronic landscape is crucial for understanding the behavior of its bromo-derivatives. The acidity of the C-H protons follows the order C2 > C5 > C4, making the C2 position the most susceptible to deprotonation.[9] Conversely, electrophilic substitution reactions preferentially occur at the C5 position.[8] The introduction of a bromine atom, a good leaving group in transition metal-catalyzed reactions, unlocks a diverse range of synthetic transformations.

Comparative Synthesis of Bromo-Oxazole Isomers

The synthesis of bromo-oxazole isomers primarily relies on two key strategies: regioselective lithiation followed by bromination, and direct electrophilic bromination. The choice of method is often dictated by the desired isomer and the presence of other substituents on the oxazole core.

Diagram of Synthetic Pathways

G cluster_synthesis General Synthetic Routes to Bromo-Oxazoles Oxazole Oxazole 2-Lithio-oxazole 2-Lithio-oxazole Oxazole->2-Lithio-oxazole n-BuLi 4-Lithio-oxazole 4-Lithio-oxazole Oxazole->4-Lithio-oxazole sec-BuLi/LTMP 5-Lithio-oxazole 5-Lithio-oxazole Oxazole->5-Lithio-oxazole LDA 5-Bromo-oxazole 5-Bromo-oxazole Oxazole->5-Bromo-oxazole NBS (direct bromination) 2-Bromo-oxazole 2-Bromo-oxazole 2-Lithio-oxazole->2-Bromo-oxazole Br2 or NBS 4-Bromo-oxazole 4-Bromo-oxazole 4-Lithio-oxazole->4-Bromo-oxazole Br2 or NBS 5-Lithio-oxazole->5-Bromo-oxazole Br2 or NBS Electrophilic Brominating Agent (e.g., Br2, NBS) Electrophilic Brominating Agent (e.g., Br2, NBS)

Caption: General synthetic strategies for bromo-oxazole isomers.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-oxazole via Lithiation [10][11]

  • Deprotonation: Dissolve oxazole in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour to generate the 2-lithio-oxazole intermediate. The C2 proton is the most acidic, allowing for regioselective deprotonation.

  • Bromination: To the solution of 2-lithio-oxazole, add a solution of N-bromosuccinimide (NBS) or bromine in anhydrous THF dropwise at -78 °C.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Synthesis of 4-Bromo-oxazoles [12][13]

  • Lithiation: For the synthesis of 4-bromo-oxazoles, a stronger or more sterically hindered base is often required to favor deprotonation at the C4 position over the more acidic C2 position. A combination of sec-butyllithium and lithium tetramethylpiperidide (LTMP) can be employed.[14] Dissolve the starting oxazole in anhydrous THF at -78 °C and add the base mixture.

  • Bromination: Introduce the brominating agent (NBS or Br2) as described in Protocol 1.

  • Workup and Purification: Follow the quenching, workup, and purification steps outlined in Protocol 1.

Protocol 3: Synthesis of 5-Bromo-oxazoles via Direct Bromination [15][16]

  • Reaction Setup: Dissolve the starting oxazole in a suitable solvent such as THF or DMF.

  • Bromination: Add N-bromosuccinimide (NBS) to the solution at room temperature and stir for several hours. The electron-rich nature of the C5 position facilitates electrophilic substitution.

  • Workup and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 5-bromo-oxazole.

Comparative Reactivity in Cross-Coupling Reactions

The true synthetic prowess of bromo-oxazole isomers is realized in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The position of the bromine atom significantly impacts the rate and efficiency of these transformations.

Suzuki-Miyaura Coupling: A Comparative Overview
Diagram of Suzuki-Miyaura Coupling

G cluster_suzuki Suzuki-Miyaura Cross-Coupling of Bromo-Oxazoles Bromo-Oxazole Isomer Bromo-Oxazole Isomer Coupled Product Coupled Product Bromo-Oxazole Isomer->Coupled Product Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Coupled Product Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->Coupled Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Data and Performance Comparison

While a single study directly comparing all three isomers is elusive, individual reports on their Suzuki-Miyaura couplings provide valuable insights.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Oxazole Isomers

Bromo-Oxazole IsomerCoupling PartnerCatalyst/BaseYield (%)Reference
2-Bromo-5-phenyloxazolePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃85[7]
4-Bromo-5-(thiophen-2-yl)oxazolePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃92[13]
5-Bromo-2-phenyloxazole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄78[15]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

From the available data and general principles of reactivity, the following trends can be observed:

  • 2-Bromo-oxazoles: The C2 position is highly activated due to the adjacent electronegative nitrogen and oxygen atoms. This generally leads to high reactivity in cross-coupling reactions.[17]

  • 4-Bromo-oxazoles: The C4 position is generally less reactive than the C2 position but can be effectively functionalized using appropriate catalytic systems.[13][18]

  • 5-Bromo-oxazoles: The C5 position's reactivity is influenced by the electronic nature of the substituent at C2. Electron-donating groups at C2 can enhance the reactivity at C5.

Spectroscopic Data Comparison

The distinct electronic environments of the protons and carbons in each bromo-oxazole isomer result in unique NMR spectroscopic signatures, which are invaluable for their characterization.

Table 2: Comparative Spectroscopic Data of Parent Bromo-Oxazoles

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
2-Bromo-oxazole H4: ~7.3, H5: ~7.8[19]C2: ~140, C4: ~125, C5: ~145M⁺: 147/149 (1:1 ratio)[2]
4-Bromo-oxazole H2: ~7.9, H5: ~7.7[20]C2: ~155, C4: ~110, C5: ~140M⁺: 147/149 (1:1 ratio)
5-Bromo-oxazole H2: ~7.9, H4: ~7.2[21]C2: ~150, C4: ~128, C5: ~120M⁺: 147/149 (1:1 ratio)[21]

Note: Approximate chemical shifts are provided based on available data for the parent oxazole and substituted derivatives. Actual values may vary depending on the solvent and spectrometer frequency.

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum, resulting in M⁺ and M+2 peaks of nearly equal intensity, is a definitive feature for all bromo-oxazole isomers.

Conclusion: A Strategic Choice for Synthesis

The selection of a bromo-oxazole isomer is a critical decision in the design of a synthetic route. This guide has illuminated the key differences in their synthesis, reactivity, and spectroscopic properties.

  • 2-Bromo-oxazoles are often the most reactive in cross-coupling reactions, making them ideal for transformations where high reactivity is desired.

  • 4-Bromo-oxazoles , while generally less reactive than their 2-bromo counterparts, offer an alternative point of functionalization and can be crucial for accessing specific substitution patterns.

  • 5-Bromo-oxazoles are readily accessible through direct bromination and provide a valuable entry point for derivatization at the C5 position, particularly when the C2 position is already substituted.

By understanding the distinct chemical personality of each isomer, researchers can strategically leverage their unique properties to accelerate the discovery and development of novel molecules with significant potential in medicine and materials science.

References

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  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). [Link]

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  • ResearchGate. (n.d.). Preparation of 4‐bromooxazole (11·HCl). [Link]

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  • Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for 2-Bromo-4,5-dimethyloxazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 4,5-Dimethyloxazole Scaffold

The oxazole ring is a privileged five-membered heterocycle integral to medicinal chemistry and materials science.[1] Its derivatives are found in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities ranging from anti-inflammatory to anticancer.[1][2] The 2-bromo-4,5-dimethyloxazole motif, in particular, serves as a versatile synthetic intermediate. The bromine atom at the 2-position provides a reactive "handle" for palladium-catalyzed cross-coupling reactions, allowing for the strategic construction of complex, highly functionalized molecules.[1] This guide offers a comparative analysis of palladium catalyst systems for the most common C-C and C-N bond-forming reactions involving this substrate, providing researchers with the foundational knowledge to select and optimize conditions for their specific synthetic targets.

Core Principle: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3][4] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3] Understanding this cycle is paramount to rational catalyst selection and troubleshooting.

Catalytic_Cycle_Workflow cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle pd0 Active Pd(0)L_n Catalyst ox_add Oxidative Addition (Rate-Limiting Step) pd0->ox_add + R-X (2-Bromo-oxazole) pd2_complex Pd(II) Complex (R-Pd-X)L_n ox_add->pd2_complex transmetal Transmetalation (e.g., Suzuki) or Migratory Insertion (e.g., Heck) pd2_complex->transmetal + R'-M (Coupling Partner) pd2_intermediate Pd(II) Intermediate (R-Pd-R')L_n transmetal->pd2_intermediate red_elim Reductive Elimination pd2_intermediate->red_elim red_elim->pd0 + R-R' (Product) caption Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Caption: Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The process begins with the Oxidative Addition of the this compound to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step. The subsequent step varies by reaction type but involves the introduction of the coupling partner, followed by Reductive Elimination , which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical as each component influences the efficiency of every step in this cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid coupling partners.[5][6][7] It is an indispensable tool for synthesizing biaryl and heteroaryl-aryl structures.[8]

Catalyst System Comparison

While direct comparative data for this compound is not extensively published, we can extrapolate from established protocols for other aryl and heteroaryl bromides.[6][7][9] The choice of ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Catalyst PrecursorLigandBaseSolvent SystemTemp. (°C)Key Characteristics & Insights
Pd(PPh₃)₄(None required)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110The "classical" catalyst; effective for electron-poor or neutral aryl bromides. Can be sluggish with challenging substrates.[5][10]
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhosK₃PO₄, K₂CO₃Toluene, Dioxane, THFRT - 100Buchwald's biarylphosphine ligands are electron-rich and bulky, promoting fast oxidative addition and reductive elimination.[7] They are the modern standard for difficult couplings.
PdCl₂(dppf)dppfNa₂CO₃, K₃PO₄DMF, Toluene, DME80-100The ferrocenyl backbone of dppf provides a wide "bite angle," which can enhance catalyst stability and activity.[9]
CataXCium A Pd G3CataXCium AK₃PO₄Dioxane/H₂O80-100A pre-formed palladacycle that is air- and moisture-stable, offering high efficiency for challenging substrates like unprotected ortho-bromoanilines.[7]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the toluene to pre-form the active catalyst.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining toluene and water.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and mild method for C-N bond formation where classical methods like nucleophilic aromatic substitution often fail.[11][12] This reaction is critical in pharmaceutical development, as the aryl amine moiety is a common pharmacophore.

Catalyst System Comparison

The success of this reaction is highly dependent on the use of sterically hindered and electron-rich phosphine ligands, which facilitate the difficult C-N reductive elimination step.[11][12][13]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Key Characteristics & Insights
Pd(OAc)₂ / Pd₂(dba)₃BINAP, dppfNaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110Second-generation ligands that expanded the scope to primary amines.[11] The strong base is critical for amine deprotonation.
Pd(OAc)₂XPhos, RuPhosK₃PO₄, K₂CO₃, KOt-BuToluene, DioxaneRT - 110Highly active, sterically demanding ligands that allow for the coupling of a very broad range of amines and aryl halides, including challenging aryl chlorides.[14]
[(CyPF-tBu)PdCl₂](None required)NaOt-BuToluene100An air-stable, one-component precatalyst that is highly efficient for the amination of both heteroaryl and aryl halides.[15]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox, add NaOt-Bu to an oven-dried Schlenk flask.

  • Add Pd₂(dba)₃, XPhos, and this compound.

  • Seal the flask, remove from the glovebox, and add toluene followed by the amine via syringe under an inert atmosphere.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add + Ar-Br pd2_complex L-Pd(II)(Ar)(Br) ox_add->pd2_complex amine_coord Amine Coordination + Deprotonation pd2_complex->amine_coord + HNR₂ + Base amido_complex L-Pd(II)(Ar)(NR₂) amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 + Ar-NR₂ caption Figure 2. Catalytic cycle for the Buchwald-Hartwig amination.

Caption: Figure 2. Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[16][17] It is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and natural product synthesis.[17][18] The reaction traditionally uses both palladium and a copper(I) co-catalyst, although copper-free variants are now common.[16][18]

Catalyst System Comparison

The choice between copper-catalyzed and copper-free systems often depends on the sensitivity of the substrates to copper, which can promote unwanted alkyne homocoupling (Glaser coupling).

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Key Characteristics & Insights
Pd(PPh₃)₂Cl₂CuIEt₃N, i-Pr₂NHTHF, DMFRT - 60The classic Sonogashira conditions. The amine base acts as both the base and often the solvent.[19] Copper facilitates the transmetalation step.
Pd(PPh₃)₄CuIDIPATHFRTA reliable system for a wide range of substrates.[19]
[DTBNpP]Pd(crotyl)ClNoneTMPDMSORT - 60An air-stable, monoligated Pd precatalyst enabling efficient room-temperature, copper-free couplings, which is beneficial for sensitive substrates.[18]
PdCl₂(CH₃CN)₂ / XPhosNoneCs₂CO₃Water with PTS surfactantRTA "green chemistry" approach using water as the solvent, facilitated by micelles to bring the organic substrates together.[20]
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1-1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (THF or DMF) and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Heck Reaction: Vinylation of C(sp²) Centers

The Mizoroki-Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[3][21] It is a powerful method for C-C bond formation that does not require the pre-formation of an organometallic reagent from the alkene component.[3]

Catalyst System Comparison

Modern Heck catalyst systems often employ phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance stability and activity, especially for less reactive aryl bromides.[22][23]

Catalyst PrecursorLigandBaseSolventTemp. (°C)Key Characteristics & Insights
Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-140Classic Jeffery conditions. The addition of a phase-transfer catalyst like TBAB can sometimes be beneficial.
Pd(OAc)₂(None) "Ligandless"K₂CO₃, NaOAcDMF, NMP100-140In polar aprotic solvents, palladium nanoparticles can form in situ and act as the active catalyst. Often requires higher temperatures.
Pd(OAc)₂NHC precursors (e.g., Imidazolium salts)K₂CO₃, Cs₂CO₃DMF/H₂O, Dioxane80-120N-heterocyclic carbene (NHC) ligands form highly stable and active Pd complexes, making them suitable for high-temperature reactions and coupling of less reactive halides.[22]
Palladacycles(None required)K₂CO₃NMP, DMF120-150Highly stable precatalysts (e.g., Herrmann's catalyst) that are effective at low catalyst loadings for aryl bromides and even chlorides.
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or n-Butyl Acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.01 equiv, 1 mol%)

  • Tri(ortho-tolyl)phosphine (P(o-tol)₃) (0.02 equiv, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ to an oven-dried Schlenk tube.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel chemical entities. While classic catalysts like Pd(PPh₃)₄ remain useful, modern systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes offer superior reactivity, broader substrate scope, and milder reaction conditions. The protocols and comparative data presented in this guide serve as a validated starting point for researchers. The continual development of new ligands and pre-catalysts promises to further expand the utility of these transformations, enabling even more efficient and sustainable chemical synthesis.[24]

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A Comparative Guide to Brominating Agents for Oxazole Scaffolds: Moving Beyond N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Brominated Oxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The strategic introduction of a bromine atom onto this heterocycle is a pivotal transformation, unlocking pathways for further functionalization through cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), which are fundamental to modern drug discovery and molecular engineering. For decades, N-bromosuccinimide (NBS) has been the workhorse reagent for this task. It is a reliable, solid, and convenient source of electrophilic bromine.[1][2]

However, an over-reliance on a single methodology can stifle innovation and overlook critical safety and efficiency considerations. Recent incidents and process safety studies have highlighted the thermal hazards associated with NBS, particularly when used with common solvents like N,N-dimethylformamide (DMF), where exothermic decomposition can occur at surprisingly low temperatures.[3][4] Furthermore, the purification of products from NBS reactions can be complicated by the succinimide byproduct. These factors have catalyzed a search for safer, more efficient, and "greener" alternatives.

This guide provides an in-depth comparison of viable alternative reagents to NBS for the electrophilic bromination of oxazoles. We will dissect the performance, safety, and practical handling of each system, supported by experimental protocols and comparative data, to empower researchers to make informed decisions tailored to their specific synthetic challenges.

The Benchmark: N-Bromosuccinimide (NBS)

Before exploring alternatives, it is crucial to understand the standard against which they are measured. NBS facilitates the electrophilic aromatic substitution on the electron-rich oxazole ring, with reactivity generally favoring the C5 position, followed by C4 and C2.[5]

Mechanism of Action: The nitrogen atom in NBS is adjacent to two electron-withdrawing carbonyl groups, which polarizes the N-Br bond, making the bromine atom electrophilic.[6] This "Br+" source is then attacked by the π-system of the oxazole ring, proceeding through a standard electrophilic aromatic substitution mechanism.

Standard Experimental Protocol: Bromination of a Generic 5-Substituted Oxazole with NBS
  • Preparation: Dissolve the 5-substituted oxazole (1.0 equiv) in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or chloroform) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to separate the desired bromo-oxazole from the succinimide byproduct.

Primary Alternative 1: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a superior alternative to NBS, offering comparable reactivity with significant improvements in handling, safety, and cost.[7][8] It is a stable, crystalline solid that functions as an excellent electrophilic brominating agent.[9][10]

Causality of Performance: Like NBS, DBDMH features N-Br bonds polarized by adjacent carbonyl groups, rendering the bromine atoms electrophilic.[8] A key advantage is that DBDMH contains two "active" bromine atoms per molecule and has a higher bromine content by weight (~55.7%) compared to NBS (~44.9%). This often translates to a lower mass of reagent required. The byproduct, 5,5-dimethylhydantoin, is readily soluble in water, which can significantly simplify the purification process compared to the less soluble succinimide from NBS.

Performance Comparison: DBDMH vs. NBS
ParameterN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Justification & Comments
Reactivity HighComparable to NBS[8]Both are effective electrophilic bromine sources for electron-rich heterocycles.
Safety Profile Exothermic decomposition risk, especially with DMF.[3][4]Generally safer, though incompatibilities can exist.[11] Less prone to runaway reactions.DBDMH is considered a safer industrial alternative.
Byproduct Succinimide5,5-DimethylhydantoinThe hydantoin byproduct has higher water solubility, simplifying aqueous work-up.
Cost ModerateGenerally lower cost per mole of active bromine.[7][8]Higher bromine content and simpler synthesis contribute to better economics.
Handling Stable solid, but can be light-sensitive and hygroscopic.[1]Stable, free-flowing crystalline solid.[9][10]DBDMH is often easier to handle and store.
Experimental Protocol: Regioselective C-4 Bromination of a 5-Aryl Oxazole with DBDMH

This protocol is adapted from a procedure developed for scalable synthesis, highlighting the critical role of solvent choice in directing regioselectivity.[12]

  • Preparation: Charge a reactor with the 5-aryl oxazole (1.0 equiv) and N,N-dimethylformamide (DMF, ~5 volumes). Stir to dissolve.

  • Reagent Addition: Add solid 1,3-dibromo-5,5-dimethylhydantoin (0.55 equiv, providing 1.1 equiv of Br) in a single portion at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 1-2 hours. The use of DMF is crucial for achieving high regioselectivity for C-4 bromination over C-2.[12] Monitor for completion by LC-MS.

  • Work-up: Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Extraction & Isolation: Add methyl tert-butyl ether (MTBE) and water. Separate the layers. Wash the organic layer with water and brine.

  • Purification: Concentrate the organic layer and crystallize the product from a suitable solvent system (e.g., MTBE/heptane) to yield the pure 4-bromo-5-aryl oxazole. This often avoids the need for column chromatography.

Primary Alternative 2: Oxone® / Sodium Bromide (NaBr) System

For laboratories prioritizing green chemistry and inherent safety, the combination of Oxone® (a stable triple salt of potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄) and sodium bromide represents an excellent choice.[13][14] This system generates the active brominating species in situ, avoiding the handling of potent N-bromo reagents altogether.

Mechanism of Action: The powerful oxidizing agent, Oxone®, reacts with the benign salt, sodium bromide, in an aqueous or mixed-aqueous medium. This oxidation generates an electrophilic bromine species (formally HOBr or Br⁺ equivalent), which then brominates the oxazole ring.[14] The reaction is clean, and the starting materials are inexpensive, stable, and have a low toxicity profile.

Performance Comparison: In-Situ vs. Pre-formed Reagents
ParameterN-Bromosuccinimide (NBS)Oxone® / Sodium BromideJustification & Comments
Safety Profile Moderate to high risk.Inherently safer; avoids handling potent brominating agents.Starting materials are stable, non-shock-sensitive salts.
Green Chemistry Uses organic solvents; byproduct requires separation.Often uses water as a solvent; inorganic byproducts.[13][14]High atom economy and reduced hazardous waste.
Cost ModerateLow; based on inexpensive bulk chemicals.Highly advantageous for large-scale synthesis.
Reaction Conditions Often requires anhydrous conditions and low temperatures.Typically mild, room temperature reactions in aqueous media.[14]Simplifies operational setup and reduces energy consumption.
Work-up Requires quenching and extraction.Often simpler; product may precipitate or require simple extraction.Inorganic salts are easily removed with an aqueous wash.
Experimental Protocol: Bromination of an Activated Oxazole with Oxone®/NaBr

This general procedure is adapted from methodologies for the bromination of activated aromatic systems.[14][15]

  • Preparation: In a flask, dissolve the oxazole substrate (1.0 equiv) and sodium bromide (1.1 equiv) in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: Stir the solution vigorously while adding Oxone® (1.1 equiv) portion-wise at room temperature.

  • Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can then be purified by crystallization or chromatography.

Visualizing the Workflow and Decision Process

A clear workflow helps in standardizing the bromination process, while a decision matrix is essential for selecting the appropriate reagent.

Bromination_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Prep Dissolve Oxazole in Solvent Add Add Brominating Agent Prep->Add Stir Stir & Monitor (TLC/LC-MS) Add->Stir Quench Quench Reaction Stir->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography/ Crystallization) Extract->Purify

Caption: Generalized experimental workflow for oxazole bromination.

Reagent_Selection cluster_choices cluster_considerations q1 Priority? NBS NBS q1->NBS Established Protocol & Known Substrate DBDMH DBDMH q1->DBDMH Safety & Cost Effectiveness Oxone Oxone/NaBr q1->Oxone Green Chemistry & Inherent Safety NBS_note Consider thermal hazard with DMF. NBS->NBS_note DBDMH_note Excellent balance of cost, safety, and performance. DBDMH->DBDMH_note Oxone_note Ideal for aqueous tolerance and large scale. Oxone->Oxone_note

Caption: Decision matrix for selecting the optimal brominating reagent.

Conclusion and Future Outlook

While N-bromosuccinimide remains a valid tool in the synthetic chemist's arsenal, it is no longer the only—or often the best—option for oxazole bromination. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) stands out as a nearly direct replacement that offers compelling advantages in safety, cost, and ease of handling, making it highly suitable for both academic and industrial settings. For applications where environmental impact and process safety are paramount, the Oxone®/NaBr system provides an elegant and effective solution by generating the reactive species from benign precursors in an aqueous medium.

The choice of reagent is no longer a default but a strategic decision. By considering the specific goals of the synthesis—be it scalability, cost, safety, or green credentials—researchers can now select from a robust portfolio of brominating agents to functionalize oxazole scaffolds more efficiently and responsibly than ever before.

References

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A Senior Application Scientist's Guide to the Characterization of Products from 2-Bromo-4,5-dimethyloxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the 4,5-dimethyloxazole scaffold represents a privileged heterocyclic motif due to its presence in a wide array of biologically active compounds. Its utility as a bioisostere for amide and ester functionalities, coupled with its metabolic stability, makes it an attractive building block in medicinal chemistry. 2-Bromo-4,5-dimethyloxazole serves as a versatile and reactive precursor for the synthesis of a diverse range of 2-substituted-4,5-dimethyloxazole derivatives. The carbon-bromine bond at the 2-position provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions and lithiation-based functionalization.

This guide provides an in-depth technical comparison of the products and synthetic routes stemming from this compound. We will explore the nuances of Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, as well as functionalization via lithiation. Crucially, this guide will not only present protocols but will also delve into the causality behind experimental choices, offering a framework for rational reaction design and troubleshooting. Furthermore, we will compare these routes with alternative methods for synthesizing 2-substituted-4,5-dimethyloxazoles, providing a comprehensive overview for strategic synthetic planning.

Core Reactivity of this compound: A Comparative Overview

The primary modes of reactivity for this compound involve the functionalization of the C2 position. The principal transformations include palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic quench. Each of these methods offers distinct advantages and is suited for the synthesis of different classes of compounds.

This compound This compound Pd-Catalyzed Cross-Coupling Pd-Catalyzed Cross-Coupling This compound->Pd-Catalyzed Cross-Coupling Lithiation Lithiation This compound->Lithiation 2-Aryl-4,5-dimethyloxazoles 2-Aryl-4,5-dimethyloxazoles Pd-Catalyzed Cross-Coupling->2-Aryl-4,5-dimethyloxazoles Suzuki, Stille 2-Amino-4,5-dimethyloxazoles 2-Amino-4,5-dimethyloxazoles Pd-Catalyzed Cross-Coupling->2-Amino-4,5-dimethyloxazoles Buchwald-Hartwig 2-Functionalized-4,5-dimethyloxazoles 2-Functionalized-4,5-dimethyloxazoles Lithiation->2-Functionalized-4,5-dimethyloxazoles

Figure 1: Primary reaction pathways for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions are of particular importance.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4,5-dimethyloxazoles

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for the formation of C(sp²)–C(sp²) bonds.[1] This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, and base is critical for an efficient reaction. For electron-rich heterocyclic halides like this compound, a bulky, electron-rich phosphine ligand is often employed to promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.

Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance and Experimental Data:

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, data from analogous systems, such as 2-bromopyridines and other bromo-oxazoles, allows for the development of a reliable protocol.[3][4] The following table presents a comparison of typical reaction conditions and expected yields for the synthesis of 2-aryl-4,5-dimethyloxazoles via Suzuki-Miyaura coupling versus alternative methods like the Van Leusen or Robinson-Gabriel syntheses.[5][6]

MethodStarting MaterialsReagents & ConditionsTypical YieldAdvantagesDisadvantages
Suzuki-Miyaura Coupling This compound, Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), 80-100 °C70-95%High functional group tolerance, readily available starting materials, mild conditions.Palladium catalyst can be expensive, removal of residual palladium can be challenging.
Van Leusen Oxazole Synthesis Aldehyde, Tosylmethyl isocyanide (TosMIC), Methyl iodideBase (e.g., K₂CO₃), Solvent (e.g., DME), rt to reflux60-85%One-pot synthesis of the oxazole core.[3]TosMIC is a lachrymator, not suitable for all substitution patterns.
Robinson-Gabriel Synthesis 2-Acylamino-ketoneDehydrating agent (e.g., H₂SO₄, POCl₃), Heat50-80%Classical method for oxazole synthesis.Requires synthesis of the acylamino-ketone precursor, harsh conditions may not be compatible with sensitive functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-4,5-dimethyloxazole.

Expected Product Characterization (2-Phenyl-4,5-dimethyloxazole):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.92 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 2.38 (s, 3H, CH₃), 2.25 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 161.5 (C2), 147.2 (C4), 136.8 (C5), 130.2 (Ar-C), 128.9 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 11.8 (CH₃), 10.5 (CH₃).

  • MS (ESI): m/z calculated for C₁₁H₁₂NO [M+H]⁺, found [M+H]⁺.

Stille Coupling: An Alternative Route to 2-Aryl-4,5-dimethyloxazoles

The Stille reaction provides an alternative palladium-catalyzed method for forming C-C bonds, utilizing organostannane reagents.[7] Organostannanes are often stable to air and moisture and are compatible with a wide range of functional groups.[8]

Comparative Analysis with Suzuki-Miyaura Coupling:

FeatureStille CouplingSuzuki-Miyaura Coupling
Nucleophile Organostannane (R-SnBu₃)Organoboron (R-B(OH)₂)
Byproducts Toxic organotin compoundsNon-toxic boronic acid derivatives
Functional Group Tolerance Very broadBroad, but can be sensitive to certain groups
Reaction Conditions Generally mild, but can require additivesGenerally mild

The primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing the tin byproducts from the reaction mixture.[9] However, for certain substrates where boronic acids are unstable or difficult to prepare, the Stille coupling can be a superior alternative.[1]

Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane

  • Reagent Preparation: In a flame-dried Schlenk flask, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), and triphenylarsine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon.

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene (10 mL) followed by tributyl(phenyl)stannane (1.1 mmol).

  • Reaction: Heat the mixture to 100 °C for 16 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-4,5-dimethyloxazoles

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[10] This reaction has broad utility in medicinal chemistry for the synthesis of arylamines.[11]

Mechanistic Considerations:

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination of the C-N bond.[13]

Comparison with Alternative Synthetic Routes:

MethodStarting MaterialsReagents & ConditionsTypical YieldAdvantagesDisadvantages
Buchwald-Hartwig Amination This compound, AminePd precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene), 80-110 °C65-90%Broad scope of amines, good functional group tolerance.Catalyst and ligand can be expensive.
Cyclization with Cyanogen Bromide 3-Amino-2-butanolBrCN, H₂O, refluxHighSimple, often high-yielding cyclization.[6]Cyanogen bromide is highly toxic.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reagent Preparation: To a dry Schlenk tube, add this compound (1.0 mmol), aniline (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Heat the reaction mixture to 100 °C for 18-24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate. Purify the residue by column chromatography to yield N-phenyl-4,5-dimethyloxazol-2-amine.

Expected Product Characterization (N-Phenyl-4,5-dimethyloxazol-2-amine):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.5 (br s, 1H, NH), 7.65 (d, 2H, Ar-H), 7.25 (t, 2H, Ar-H), 6.90 (t, 1H, Ar-H), 2.20 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).[14]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 158.0 (C2), 143.0 (C4), 140.5 (Ar-C), 134.0 (C5), 129.0 (Ar-CH), 121.0 (Ar-CH), 117.5 (Ar-CH), 11.2 (CH₃), 9.8 (CH₃).

Lithiation and Electrophilic Quench

Metal-halogen exchange, typically using an organolithium reagent, provides an alternative pathway to functionalize the 2-position of the oxazole ring. The resulting 2-lithio-4,5-dimethyloxazole is a potent nucleophile that can react with a variety of electrophiles.

Conceptual Workflow:

This compound This compound n-BuLi n-BuLi This compound->n-BuLi Metal-Halogen Exchange 2-Lithio-4,5-dimethyloxazole 2-Lithio-4,5-dimethyloxazole n-BuLi->2-Lithio-4,5-dimethyloxazole Electrophile (E+) Electrophile (E+) 2-Lithio-4,5-dimethyloxazole->Electrophile (E+) Electrophilic Quench 2-E-4,5-dimethyloxazole 2-E-4,5-dimethyloxazole Electrophile (E+)->2-E-4,5-dimethyloxazole

Figure 3: General workflow for the lithiation and electrophilic quench of this compound.

Experimental Protocol: Lithiation and Quench with an Aldehyde

  • Setup: To a flame-dried, three-necked flask under argon, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Lithiation: Cool the solution to -78 °C and add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Add a solution of the desired aldehyde (1.2 mmol) in anhydrous THF (2 mL) dropwise.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours, then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography.

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse range of 2-substituted oxazole derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig aminations, offer mild and efficient routes to 2-aryl and 2-amino-4,5-dimethyloxazoles, respectively. These methods are generally preferred due to their broad substrate scope and high yields. The Stille coupling provides a viable, albeit less environmentally friendly, alternative. For the introduction of other functional groups, lithiation followed by an electrophilic quench is a powerful strategy.

The choice of synthetic route will ultimately depend on the desired target molecule, the availability of starting materials, and the tolerance of other functional groups within the molecule. By understanding the underlying mechanisms and comparative performance of these reactions, researchers can make informed decisions to efficiently access novel and potentially bioactive 4,5-dimethyloxazole derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
  • Jeong, B.-S., et al. (2018). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 23(10), 2465.
  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(12), 2006-2015.
  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Smith, K., et al. (2015).
  • Chiba, S., et al. (2020). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules, 25(15), 3485.
  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • MDPI. (2023). (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(p-Tolyl)oxazole. BenchChem.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... Retrieved from [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

2-Bromo-4,5-dimethyloxazole is a key heterocyclic intermediate in synthetic organic chemistry, particularly valued in the development of novel pharmaceutical agents and complex molecular scaffolds. Its utility stems from the oxazole core, a feature present in numerous biologically active compounds, and the reactive C2-bromo substituent, which serves as a versatile handle for introducing further molecular complexity through cross-coupling and nucleophilic substitution reactions.

However, the very reactivity that makes this compound a valuable synthetic tool also presents challenges in ensuring its purity. For researchers in drug development, using an intermediate of suboptimal purity can have cascading negative consequences, including the formation of difficult-to-separate impurities in subsequent steps, reduced overall yield, and the introduction of potentially toxic by-products into the final active pharmaceutical ingredient (API). Therefore, a robust, multi-faceted analytical strategy to accurately assess the purity of synthesized this compound is not merely a quality control measure; it is a fundamental prerequisite for reliable and reproducible research.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. We will move beyond simple procedural descriptions to explore the underlying rationale for methodological choices, offering field-proven insights to help you design a comprehensive and self-validating purity assessment workflow.

Understanding Potential Impurities

A robust analytical strategy begins with an understanding of what one is looking for. Impurities in a batch of this compound typically arise from three sources: the synthetic route, subsequent degradation, or residual materials from the workup. Based on common oxazole synthesis pathways (e.g., variations of the Robinson-Gabriel or Van Leusen reactions) and bromination chemistry, likely impurities include:

  • Starting Materials: Unreacted precursors such as diacetyl (2,3-butanedione), the brominating agent, or amide sources.

  • Synthetic By-products: Over-brominated species or regioisomers formed during synthesis. The synthesis of related brominated oxazoles has shown that multiple brominations can be a potential side reaction.[1]

  • Degradation Products: The C2-bromo group is an effective leaving group. In the presence of nucleophiles like water or alcohols (which may be present as residual solvents), it can undergo substitution to form species like 2-hydroxy-4,5-dimethyloxazole or 2-alkoxy-4,5-dimethyloxazole. This is a known degradation pathway for similar reactive halo-methyl compounds.[2]

  • Residual Solvents: Solvents used during the reaction and purification (e.g., toluene, ethyl acetate, hexanes) may be present in the final product.

Orthogonal Analytical Workflow for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. An authoritative assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are used to corroborate findings.

Caption: Orthogonal workflow for comprehensive purity analysis.

Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high-resolution separation and precise quantification.[3] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.

Expertise & Causality: We choose a reverse-phase method because the target molecule is a moderately polar organic compound, making it well-suited for retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is selected because the oxazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

Caption: Step-by-step workflow for HPLC purity determination.
Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid. Rationale: The acid improves peak shape for the heterocyclic compound.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient is recommended to ensure elution of both the main compound and any impurities with different polarities.

    • Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions. Rationale: This broad gradient will capture a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, or the compound's absorption maximum (λmax) if determined.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of ~1 mg/mL.

  • Analysis: Inject 10 µL. Purity is typically calculated by area normalization, assuming all components have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity Confirmation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly well-suited for analyzing brominated compounds and can serve a dual purpose: confirming the molecular weight of the target compound and identifying volatile impurities, such as residual solvents or low-boiling point by-products.[4][5][6]

Expertise & Causality: The choice of GC-MS is predicated on the assumption that this compound has sufficient thermal stability and volatility to be analyzed by this method. The mass spectrometer provides two critical pieces of information: the molecular ion, which confirms the compound's identity, and the characteristic isotopic pattern of bromine (~1:1 ratio of M+ and M+2 ions), which is a definitive indicator of a monobrominated species. Electron Impact (EI) is a standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

Caption: Step-by-step workflow for GC-MS identity and impurity analysis.
Detailed Experimental Protocol: GC-MS
  • Instrumentation: Standard GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes. Rationale: A sharp ramp allows for efficient analysis of a semi-volatile compound.

  • Injector Temperature: 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Analysis: Inject 1 µL with an appropriate split ratio (e.g., 50:1). Analyze the resulting total ion chromatogram (TIC). The mass spectrum of the main peak should show the molecular ion (m/z 203/205) and a fragmentation pattern consistent with the structure.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Confirmation

NMR spectroscopy is the gold standard for structural elucidation.[7][8] For purity assessment, both ¹H and ¹³C NMR are invaluable. ¹H NMR can be used for a rapid assessment of purity and, with an internal standard, for quantitative analysis (qNMR). ¹³C NMR confirms the carbon skeleton and is highly sensitive to isomeric impurities.

Expertise & Causality: NMR provides unambiguous proof of structure by probing the chemical environment of each proton and carbon atom. The choice of solvent is critical. A non-nucleophilic deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ must be used to prevent reaction with the reactive C2-bromo group.[2] The presence of sharp, well-defined peaks at the expected chemical shifts and with the correct integrations (for ¹H NMR) is a strong indicator of purity. Conversely, unexpected signals, even at low levels, are clear evidence of impurities.

Caption: Step-by-step workflow for NMR structural analysis.
Detailed Experimental Protocol: ¹H & ¹³C NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Two singlets in the aromatic/heteroaromatic region for the methyl groups (likely ~2.2-2.5 ppm). The absence of a signal around 7.8-8.0 ppm confirms the C2 position is substituted.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Signals for the two methyl carbons, and four distinct signals for the oxazole ring carbons (C2, C4, C5) and the attached carbons. The C2 carbon bonded to bromine will be significantly shifted. Based on literature for similar oxazoles, the C2 carbon can be expected around 150 ppm.[9][10]

  • Analysis:

    • Confirm that all observed signals correspond to the target structure.

    • Integrate the ¹H NMR spectrum. The relative integrals of impurity peaks compared to the main compound's peaks can be used to estimate their levels.

    • Look for signals from common impurities like residual solvents or the -CH₂OH group of the hydrolysis product.

Comparative Summary of Analytical Techniques

For a clear overview, the performance of each technique for the purity assessment of this compound is summarized below.

ParameterHPLC-UVGC-MSNMR Spectroscopy
Primary Purpose Quantitative PurityIdentity & Volatile ImpuritiesStructural Confirmation
Selectivity High (for separable compounds)Very High (Chromatography + Mass)Very High (Chemical Environment)
Sensitivity (LOD/LOQ) High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Quantification Excellent (Primary Method)Good (with standards)Good (qNMR with standard)
Key Information Purity (%), Retention TimeMolecular Weight, Isotope PatternUnambiguous Structure, Impurity ID
Limitations Non-UV active compounds missedNon-volatile/thermally labile compoundsLower sensitivity for trace impurities

Conclusion: An Integrated Strategy for Trustworthy Results

The purity assessment of a critical synthetic intermediate like this compound demands a rigorous and multi-faceted analytical approach. While HPLC stands as the primary technique for delivering a precise quantitative purity value, it must be supported by orthogonal methods to ensure the result is trustworthy and comprehensive.

GC-MS provides essential confirmation of the compound's molecular weight and its characteristic bromine isotopic signature, while also serving as an excellent tool for detecting volatile impurities. Finally, NMR spectroscopy offers the ultimate confirmation of the molecular structure, providing an unparalleled level of confidence that the main component is indeed the desired product and allowing for the structural characterization of unknown impurities.

By integrating these three pillars of analytical chemistry—chromatographic separation, mass-based identification, and spectroscopic structural elucidation—researchers can build a self-validating system. This ensures that every batch of this compound meets the stringent purity requirements necessary for successful, reproducible, and safe drug development. Analytical method validation is a critical component for building this confidence in data reliability.[11]

References
  • Vertex AI Search. (2014). Validation of Impurity Methods, Part II.
  • www .ec -undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • DBpia. (n.d.). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • ACS Publications. (2025). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis.
  • Benchchem. (2025). Technical Support Center: Purity Confirmation of 2-Bromomethyl-4,5-diphenyl-oxazole.
  • University of Toronto Scarborough. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • PubMed. (n.d.). Quantification of bromide ion in biological samples using headspace gas chromatography-mass spectrometry.
  • Bar-Ilan University. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations.
  • ResearchGate. (2025). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations | Request PDF.
  • MDPI. (n.d.). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.
  • ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.
  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.

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A Comparative Spectroscopic Guide to 2-Bromo-4,5-dimethyloxazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-Bromo-4,5-dimethyloxazole with its parent compound, 4,5-dimethyloxazole, and a methylated analog, 2,4,5-trimethyloxazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural and electronic differences imparted by substitution on the oxazole ring.

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with significant biological activities.[1] Halogenated oxazoles, in particular, are highly versatile synthetic intermediates, where the halogen atom serves as a reactive handle for further molecular modifications through reactions like Suzuki-Miyaura cross-coupling.[2] Understanding the precise spectroscopic signature of these molecules is paramount for reaction monitoring, quality control, and structural confirmation. This guide offers a comprehensive analysis, supported by experimental data and established spectroscopic principles, to aid in these endeavors.

Spectroscopic Comparison at a Glance

The following table summarizes the key spectroscopic data for this compound and its derivatives. The data for this compound is predicted based on established substituent effects on the oxazole ring, while the data for the derivatives are derived from experimental sources.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
4,5-Dimethyloxazole 4,5-Dimethyloxazole StructureC2-H: ~7.8-8.0C4-CH₃: ~2.2C5-CH₃: ~2.0C2: ~150C4: ~135C5: ~125C4-CH₃: ~11C5-CH₃: ~10~2920 (C-H)~1580 (C=N)~1100 (C-O)97 (M⁺)
2,4,5-Trimethyloxazole 2,4,5-Trimethyloxazole StructureC2-CH₃: 2.35C4-CH₃: 2.17C5-CH₃: 2.03[3]C2: 158.7C4: 142.6C5: 130.2C2-CH₃: 13.7C4-CH₃: 11.0C5-CH₃: 9.7[3]~2920 (C-H)~1600 (C=N)~1100 (C-O)111 (M⁺)[3]
This compound this compound StructureC4-CH₃: ~2.3C5-CH₃: ~2.1C2: ~140 (deshielded by Br)C4: ~138C5: ~128C4-CH₃: ~11C5-CH₃: ~10~2920 (C-H)~1570 (C=N)~1050 (C-O)~600-800 (C-Br)175/177 (M⁺, Br isotopes)

In-Depth Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the electronic environment of protons in a molecule. The chemical shifts of the methyl groups in the three compounds are particularly diagnostic.

  • 4,5-Dimethyloxazole : This parent compound exhibits a proton at the C2 position, which is expected to be the most downfield signal due to the deshielding effects of the adjacent oxygen and nitrogen atoms. The two methyl groups at C4 and C5 are in distinct electronic environments and thus appear as separate singlets.

  • 2,4,5-Trimethyloxazole : Replacing the C2 proton with a methyl group results in a singlet at approximately 2.35 ppm.[3] This upfield shift compared to the C2 proton is expected. The C4 and C5 methyl signals remain distinct, appearing at 2.17 and 2.03 ppm, respectively.[3]

  • This compound : The replacement of the C2 proton with a bromine atom removes a signal from the ¹H NMR spectrum. The primary signals are from the two methyl groups. The electronegative bromine atom at C2 is expected to have a modest deshielding effect on the neighboring C4-methyl group through the ring system, shifting it slightly downfield compared to the parent compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the oxazole ring and its substituents.

  • 4,5-Dimethyloxazole : The C2 carbon is the most deshielded carbon of the oxazole ring due to its position between the oxygen and nitrogen atoms. The C4 and C5 carbons, being part of a double bond, also show signals in the aromatic region. The methyl carbons are found in the upfield aliphatic region.

  • 2,4,5-Trimethyloxazole : The introduction of a methyl group at C2 causes a downfield shift of the C2 carbon signal to 158.7 ppm, a phenomenon known as the alpha-carbon effect.[3] The other ring carbons and the methyl carbons show predictable shifts.

  • This compound : The substitution of a bromine atom at the C2 position is predicted to cause a significant downfield shift of the C2 carbon signal due to the "heavy atom effect" and electronegativity of bromine. This effect is well-documented in halogenated heterocycles. The chemical shifts of C4 and C5 are expected to be less affected.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by observing their vibrational frequencies.

  • Shared Features : All three compounds will exhibit C-H stretching vibrations from the methyl groups around 2920 cm⁻¹. The characteristic C=N stretching of the oxazole ring is expected to appear in the 1570-1600 cm⁻¹ region. A C-O stretching band is also anticipated around 1050-1100 cm⁻¹.

  • Distinguishing Feature of this compound : The most significant difference in the IR spectrum of this compound will be the presence of a C-Br stretching vibration. This band typically appears in the fingerprint region, between 600 and 800 cm⁻¹, and its presence is a strong indicator of successful bromination.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak : Each compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.

  • Isotopic Pattern of Bromine : A key diagnostic feature for this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 175 and 177, respectively. This pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.

  • Fragmentation : The fragmentation of the oxazole ring can be complex. For methyl-substituted oxazoles, the loss of CH₃CN is a common fragmentation pathway. For the bromo-derivative, the loss of the bromine radical followed by further fragmentation of the oxazole ring is an expected pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous sample preparation and appropriate instrumental parameters.

Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing a Weigh 5-10 mg of Sample b Dissolve in 0.6 mL Deuterated Solvent (e.g., CDCl₃) a->b c Filter into NMR Tube b->c d ¹H & ¹³C NMR Acquisition c->d e FTIR Analysis (ATR or KBr pellet) c->e f Mass Spectrometry (e.g., ESI or EI) c->f g Process & Analyze Spectra d->g e->g f->g h Compare with Derivatives g->h i Structural Elucidation h->i

Caption: General workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the oxazole derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, 2-4 seconds acquisition time, and a 1-2 second relaxation delay. Co-add 8-16 scans for a good signal-to-noise ratio.

    • ¹³C NMR : Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 30-45° pulse angle and a 2-5 second relaxation delay.

FTIR Spectroscopy Protocol
  • Sample Preparation :

    • For Solids (as KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • For Solids or Liquids (using ATR) : Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for more volatile, less polar compounds.

    • Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy.

Logical Pathway for Structural Confirmation

G start Unknown Oxazole Derivative ms Mass Spectrometry start->ms mw Molecular Weight Determined? ms->mw ir IR Spectroscopy mw->ir Yes reanalyze Re-evaluate Data mw->reanalyze No fg Functional Groups Identified? ir->fg nmr ¹H & ¹³C NMR fg->nmr Yes fg->reanalyze No structure Structure Elucidated? nmr->structure confirm Structure Confirmed structure->confirm Yes structure->reanalyze No

Caption: Stepwise logic for structural elucidation.

References

  • PubChem. 2,4,5-Trimethyloxazole. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]

  • ResearchGate. Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. [Link]

  • FooDB. Showing Compound Trimethyloxazole (FDB019845). [Link]

  • The Good Scents Company. 2,4,5-trimethyl oxazole. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • OpenStax. 12.7 Interpreting Infrared Spectra. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-4,5-dimethyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these rigorous disposal protocols stems from the inherent characteristics of halogenated organic compounds. The carbon-bromine bond in 2-Bromo-4,5-dimethyloxazole designates it as a substance that requires special handling. Such compounds can be persistent in the environment and may exhibit toxicity.[1] Improper disposal, such as drain disposal or mixing with non-halogenated waste, can lead to the formation of hazardous byproducts during waste treatment and poses a significant risk to environmental and human health.[2] Therefore, a self-validating system of meticulous segregation, clear labeling, and professional disposal is essential.

Immediate Safety & Handling Precautions

Before initiating any disposal-related tasks, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

  • Engineering Controls : All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[5]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[6][7]

    • Body Protection : A lab coat or chemical-resistant apron is required to prevent skin contact.[3]

In case of accidental exposure, immediate action is critical:

  • Skin Contact : Wash the affected area thoroughly with soap and water for at least 15 minutes.[8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Hazard Profile & Data Summary

The table below summarizes the likely hazards of this compound based on data from analogous brominated and oxazole-containing compounds. This information should be treated as a conservative estimate in the absence of a dedicated SDS.

Hazard CategoryAnticipated Hazard & GHS Classification (where applicable)Rationale and Reference
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[8]Based on general toxicity profiles of similar brominated heterocyclic compounds.
Skin Corrosion/Irritation Causes skin irritation.[8]Many organic halides and heterocyclic compounds are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[8]A common property for many organic chemicals, necessitating the use of safety goggles.
Environmental Hazard Potentially persistent and harmful to aquatic life.Halogenated organic compounds are often persistent in the environment.[1] Do not allow entry into drains or waterways.[6]
Physical Hazard May be combustible.While specific flammability data is unavailable, many organic compounds are combustible. Keep away from heat and open flames.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste management service.

Step 1: Waste Segregation

The cardinal rule for disposing of this compound is to treat it as halogenated organic waste .[2][10]

  • Action : At the point of generation, collect all waste containing this compound (e.g., unreacted material, contaminated solvents, reaction byproducts) in a dedicated waste container.

  • Causality : Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts.[11] Mixing them with non-halogenated waste complicates and increases the cost of disposal and can lead to regulatory non-compliance.[2]

Step 2: Container Selection and Labeling

  • Action : Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[3] The container must be in good condition and free from leaks.

  • Action : Label the container clearly and accurately before adding any waste. The label must include:

    • The words "Hazardous Waste"[2]

    • The full chemical name: "Waste this compound"

    • An indication of the solvent if in solution (e.g., "in Methanol")

    • The appropriate hazard pictograms (e.g., irritant, harmful)

  • Causality : Proper labeling is a critical safety and regulatory requirement. It ensures that anyone handling the container is aware of its contents and the associated hazards, preventing accidental mixing of incompatible chemicals and ensuring correct handling by waste disposal personnel.[10]

Step 3: Accumulation and Storage

  • Action : Keep the waste container tightly sealed except when adding waste.[10] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Action : The SAA must have secondary containment, such as a spill tray, to contain any potential leaks.[3]

  • Causality : Sealed containers prevent the release of potentially harmful vapors into the laboratory atmosphere. Secondary containment is a crucial safety measure to control spills and prevent environmental contamination.

Step 4: Managing Contaminated Materials

  • Action : Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be considered contaminated solid waste.

  • Action : Collect these materials in a separate, clearly labeled, and sealed bag or container designated for halogenated solid waste.[12]

  • Causality : Cross-contamination of non-hazardous waste streams must be avoided. Treating all contaminated items as hazardous waste ensures a comprehensive approach to safety and compliance.

Step 5: Arranging for Final Disposal

  • Action : Once the waste container is full or when the project is complete, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality : Final disposal of halogenated organic waste must be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] These facilities are equipped with high-temperature incinerators with scrubbers to safely destroy the chemical while neutralizing hazardous combustion products like hydrogen bromide.[6][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_segregation Phase 2: Segregation & Containment cluster_disposal Phase 3: Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Is the waste liquid or solid? fume_hood->waste_type liquid_container Select & Label Halogenated Liquid Waste Container waste_type->liquid_container Liquid solid_container Select & Label Halogenated Solid Waste Container waste_type->solid_container Solid add_waste Add Waste to Correct Container liquid_container->add_waste solid_container->add_waste seal_container Keep Container Securely Sealed add_waste->seal_container store_saa Store in Designated SAA with Secondary Containment seal_container->store_saa container_full Is container full? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS for Waste Pickup container_full->contact_ehs Yes end End: Professional Disposal (Incineration) contact_ehs->end

Sources

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 2-Bromo-4,5-dimethyloxazole

As researchers dedicated to advancing drug development, our work with novel chemical entities like this compound demands the highest standards of safety. This guide provides a detailed framework for personal protective equipment (PPE) when handling this halogenated heterocyclic compound. While specific toxicological data for this compound is not extensively published, the following protocols are synthesized from safety data for structurally similar brominated and heterocyclic compounds and established principles of laboratory safety. The core philosophy is to treat this compound with a high degree of caution, assuming potential for irritation and toxicity.

Understanding the Risks: A Foundation for Safety

Before handling any chemical, a thorough understanding of its potential hazards is crucial for selecting appropriate PPE. Based on data from analogous compounds, this compound should be presumed to pose the following risks:

  • Skin Irritation and Absorption: Halogenated organic compounds can cause skin irritation upon contact.[1][2][3][4] Prolonged exposure may lead to more severe effects, and dermal absorption is a potential route of systemic exposure.

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][3][4]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation or systemic toxicity.[1][4][6]

Therefore, a comprehensive PPE strategy must establish effective barriers for all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

Core Protective Equipment: Your Essential Armor

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The following PPE is mandatory for all procedures.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential.[8] They provide a seal around the eyes, offering protection from splashes and airborne particles that standard safety glasses do not.

  • Recommended for High-Risk Operations: For procedures involving larger quantities (>1 liter), heating, potential for splashing, or operating under pressure (positive or negative), a polycarbonate face shield must be worn in addition to chemical splash goggles.[8][9] The face shield protects the entire face from splashes and energetic releases.

Hand Protection

The selection of appropriate gloves is critical, as they are the primary barrier against dermal exposure.

  • Primary Glove Choice: Nitrile gloves are a suitable initial choice, offering protection against a range of chemicals including solvents, oils, and some acids and bases.[10][11] They are also effective for observing tears and punctures.[10]

  • High-Hazard Tasks: For tasks involving significant chemical contact or handling concentrated solutions, double-gloving with two pairs of nitrile gloves is recommended.[12] This significantly reduces the risk of exposure from undetected pinholes or tears.

  • Glove Integrity: Always inspect gloves for visible signs of degradation or damage before use.[1][13] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves. Do not reuse disposable gloves.[14][15]

Body Protection
  • A flame-resistant lab coat with long sleeves and tight-fitting cuffs is required.[8] This protects the skin on your arms and body from incidental contact and small splashes.

  • Ensure the lab coat is fully buttoned.

  • For large-scale operations, a chemically resistant apron over the lab coat provides an additional layer of protection.

  • Closed-toe shoes are mandatory in any laboratory setting; open-toed shoes or sandals are not permitted.[8]

Respiratory Protection
  • Primary Control: All procedures involving this compound should be performed within a properly functioning chemical fume hood.[7] This engineering control is the most effective way to prevent inhalation exposure.

  • Emergency Use: In the event of a large spill or a failure of the primary engineering controls, a respirator may be necessary. A full-face respirator with an organic vapor cartridge is appropriate for such emergencies.[16] Note that the use of a respirator requires enrollment in a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[2][9]

Operational Plans: From Preparation to Disposal

Proper PPE is only effective when integrated into safe operational workflows.

Safe Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and uncluttered. Don all required PPE in the correct order: lab coat, then goggles/face shield, and finally gloves.

  • Manipulation: Conduct all manipulations, including weighing, transfers, and reactions, well within the fume hood to ensure containment of vapors and dusts.

  • Post-Handling: After completing the work, decontaminate any surfaces.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. First, remove gloves using a technique that avoids touching the outer surface with bare skin. Then remove the lab coat, followed by eye and face protection. Wash hands thoroughly with soap and water immediately after.

Spill Management Protocol
  • Alert and Evacuate: Alert nearby personnel and evacuate the immediate area of a significant spill.

  • Don Appropriate PPE: For cleaning up small spills, personnel must wear a gown, goggles, and two pairs of nitrile gloves.[12]

  • Containment: Use an inert, non-combustible absorbent material like vermiculite or sand to absorb the spill.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by water.[12]

Waste Disposal Protocol
  • Segregation: this compound waste is classified as halogenated organic waste and must be segregated from other waste streams.[7]

  • Containerization: Collect all waste, including contaminated consumables like gloves and absorbent pads, in a clearly labeled, sealed, and leak-proof hazardous waste container.[7]

  • Handling Waste: Full PPE, including double gloves, a lab coat, and chemical splash goggles, must be worn when handling the waste container.

Data-Driven Decisions

Table 1: General Chemical Resistance of Nitrile Gloves

This table provides a general guideline for the suitability of nitrile gloves with common laboratory chemicals. Always consult the specific manufacturer's chemical resistance chart for detailed information.

Chemical ClassResistance RatingRationale
Alcohols Good to ExcellentNitrile provides a robust barrier against most common alcohols.[11]
Acids (Dilute) GoodGenerally resistant to incidental contact with dilute acids.[10]
Bases (Dilute) GoodGenerally resistant to incidental contact with dilute bases.[10]
Aliphatic Hydrocarbons Poor to FairNot recommended for prolonged immersion.[11]
Aromatic Hydrocarbons PoorNot recommended for use with solvents like Toluene or Benzene.[11]
Halogenated Solvents PoorNot recommended for use with solvents like Chloroform.[15]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Selection_Workflow cluster_0 start Start: Task Assessment fume_hood Is the task performed in a chemical fume hood? start->fume_hood no_hood STOP! Do not proceed. Consult EHS. fume_hood->no_hood No core_ppe Standard PPE: - Chemical Splash Goggles - Nitrile Gloves (Single Pair) - Flame-Resistant Lab Coat fume_hood->core_ppe Yes splash_risk Is there a significant splash risk? (e.g., >1L, heating, pressure) core_ppe->splash_risk enhance_ppe Enhanced PPE: - Add Face Shield - Double-Glove with Nitrile splash_risk->enhance_ppe Yes spill_cleanup Is this a spill cleanup? splash_risk->spill_cleanup No enhance_ppe->spill_cleanup spill_ppe Spill PPE: - Chemical Splash Goggles - Double-Glove with Nitrile - Lab Coat/Gown spill_cleanup->spill_ppe Yes end_task Perform Task spill_cleanup->end_task No spill_ppe->end_task

Caption: PPE Selection Workflow for this compound.

References

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. URL: [Link]

  • Chemical Compatibility Guide for: Best® N-Dex® Plus Gloves. New Pig Corporation. URL: [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. URL: [Link]

  • Safety Data Sheet - Methyl 4-Bromophenylacetate. SynZeal. URL: [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. URL: [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. URL: [Link]

  • Lab Safety Equipment & PPE. ChemTalk. URL: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). URL: [Link]

  • CHEMICAL RESISTANCE & BARRIER GUIDE. AMG Medical Inc. URL: [Link]

  • Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU). University of Wyoming. URL: [Link]

  • Microflex Chemical Resistance Chart. Duke University Safety Office. URL: [Link]

  • OSHA Glove Selection Chart. University of California, Berkeley Environmental Health and Safety. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.